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Core Science & Biosynthesis

Foundational

Structural Elucidation of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid via High-Resolution NMR Spectroscopy

Introduction & Structural Architecture The integration of non-canonical amino acids (ncAAs) into peptide sequences is a foundational strategy in modern drug design, utilized to enhance proteolytic stability and expand th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Architecture

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a foundational strategy in modern drug design, utilized to enhance proteolytic stability and expand the chemical diversity of therapeutics[1]. (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (also known as L-cyclohexenylalanine) is a highly valuable ncAA featuring a bulky, unsaturated side chain.

From a spectroscopic standpoint, the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous, self-validating approach. The molecule presents three distinct structural domains that must be mapped and interconnected:

  • The Amino Acid Backbone: Comprising the carboxyl group ( C=O ), the chiral α -carbon, and the primary amine.

  • The β -Methylene Bridge: Acting as the linker between the backbone and the ring.

  • The Cyclohexenyl Ring: Featuring a tri-substituted alkene with a quaternary carbon that acts as a spectroscopic "blind spot" in standard homonuclear 2D NMR.

Spin System Logic & Diastereotopicity

Before initiating data acquisition, it is critical to understand the causality behind the expected spectral features. Because the β -methylene protons are adjacent to the (S)-chiral center at the α -carbon, they reside in distinct, non-equivalent magnetic environments. Consequently, these protons are strictly diastereotopic and will exhibit distinct chemical shifts, appearing as a complex ABX spin system alongside the α -proton[2],[3].

Furthermore, the quaternary nature of the C-1' carbon on the cyclohexenyl ring means that homonuclear sequences like COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) cannot bridge the ring to the backbone[3]. Heteronuclear long-range correlation is mandatory to prove the covalent linkage.

HMBC_Logic cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H_alpha H-α C_carboxyl C=O H_alpha->C_carboxyl 2J/3J H_beta H-β H_beta->C_carboxyl 3J C_ring1 C-1' H_beta->C_ring1 2J C_alpha C-α H_beta->C_alpha 2J H_alkene H-2' H_alkene->C_ring1 2J

Caption: Key HMBC logical relationships required to link the structural fragments of the ncAA.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the experimental workflow must be deliberately designed to prevent artifact misinterpretation and preserve transient structural data.

Protocol 1: Sample Preparation & 1D/2D Acquisition

Causality Check: Why avoid standard D2​O for this zwitterion? While D2​O provides excellent solubility, it rapidly exchanges the NH3+​ protons, erasing the 3JHα−HN​ scalar couplings essential for dihedral angle ( ϕ ) analysis. We utilize DMSO- d6​ titrated with a trace amount of Trifluoroacetic Acid (TFA) to protonate the amine, lock the zwitterionic equilibrium, and slow proton exchange.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid in 600 µL of anhydrous DMSO- d6​ . Add 0.1% v/v TFA- d1​ . Transfer to a 5 mm precision NMR tube.

  • 1D 1H and 13C Profiling: Acquire 1H NMR at 600 MHz (zg30 pulse program, 64 scans, 298 K). Acquire 13C{1H} NMR (zgpg30, 1024 scans) to establish the carbon skeleton and verify purity.

  • Homonuclear 2D Mapping: Run a gradient-selected COSY (cosygpqf) to map vicinal 3JHH​ couplings. Run a TOCSY (mlevphpr.2, 80 ms mixing time) to fingerprint the isolated spin networks (the aliphatic ring vs. the backbone)[3].

  • Heteronuclear 2D Bridging: Acquire multiplicity-edited HSQC (hsqcedetgpsisp2.2) to differentiate CH2​ (phased negative) from CH and CH3​ (phased positive). Acquire HMBC (hmbcgplpndqf) optimized for nJCH​=8 Hz. Validate HMBC cross-peaks against the HSQC spectrum to ensure you are not misinterpreting a 1JCH​ coupling artifact as a long-range correlation.

Workflow A 1. Sample Preparation Solvent: DMSO-d6 + TFA B 2. 1D NMR (1H, 13C) Chemical shift profiling A->B C 3. Homonuclear 2D Map isolated spin systems B->C D 4. Heteronuclear 2D C-H long-range connectivity C->D E 5. Stereochemical Validation Mosher's Derivatization D->E

Caption: Step-by-step NMR workflow for structural and stereochemical elucidation of ncAAs.

Protocol 2: Stereochemical Confirmation via Chiral Derivatization

NMR spectroscopy in an achiral solvent cannot inherently differentiate enantiomers. To confirm the absolute (S)-configuration of the synthesized or purchased material, we must employ a Chiral Derivatizing Agent (CDA)[4]. We utilize Mosher's acid chloride (MTPA-Cl) to convert the enantiomers into distinguishable diastereomers.

Step-by-Step Methodology:

  • Derivatization: React 5 mg of the amino acid with an excess of (R)-MTPA-Cl in pyridine- d5​ directly in the NMR tube (allowing 1 hour for complete amidation).

  • Acquisition: Acquire high-resolution 1H and 19F NMR spectra.

  • Data Analysis: Calculate the ΔδSR values. The spatial shielding effects of the phenyl ring in the MTPA moiety will induce predictable upfield and downfield shifts on the α and β protons, unambiguously confirming the absolute (S) stereochemistry at the α -carbon[4].

Quantitative Data: Resonance Assignments

The following table summarizes the expected quantitative NMR parameters derived from the structural logic of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid in DMSO- d6​ .

Position 1H Shift (ppm)Multiplicity 13C Shift (ppm)Spectroscopic Assignment Notes
C=O --~172.0Carboxyl carbon; HMBC correlation to H- α and H- β .
C- α ~3.80dd~53.5Coupled to diastereotopic H- βa​ and H- βb​ .
C- β ~2.35, ~2.55ddd (ABX)~39.0Diastereotopic protons; distinct shifts due to (S)-center proximity.
C-1' --~133.0Quaternary alkene carbon; HMBC correlation to H- β and H-2'.
C-2' ~5.50br s~126.0Alkene proton; broad due to unresolved allylic couplings.
C-3' ~1.95m~27.5Allylic CH2​ of the cyclohexenyl ring.
C-4' ~1.55m~22.5Aliphatic CH2​ of the cyclohexenyl ring.
C-5' ~1.60m~23.0Aliphatic CH2​ of the cyclohexenyl ring.
C-6' ~2.05m~28.5Allylic CH2​ ; HMBC correlation to H-2'.
NH3+​ ~8.20br s-Exchangeable; visible in DMSO- d6​ /TFA, absent in D2​O .

Conclusion

The structural analysis of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid highlights the necessity of a multi-dimensional NMR approach. By leveraging the diastereotopicity of the β -protons, utilizing HMBC to cross quaternary spectroscopic blind spots, and applying chiral derivatizing agents, researchers can achieve absolute confidence in both the 2D connectivity and 3D stereochemistry of complex non-canonical amino acids.

References

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. copernicus.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsBxdK9XfBTCh4VGvQN61aKOGdW0m3xqxOficuHPq_1SyxEISIAPBIJIF9oZvQsPD65_MBYvU4RqiEYaQ9tTcGi40WeQ-oZuqHRAUf5fhnD29YO4Xkujr2sAjyxARfY3lwDvAduw82]
  • A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZsRIVM5L6r809vrogjWldo8BjH2_hFZ86bN9Ok1lai4Zp3F1_qMG5GhpyAG__ezPmSxQx7s3mwoC0dlrDlcdAHORDjJqx_rrxe0uTlZARcv0Z7AXbORSkhXIG4qP83wvoduhVaesfiIXIyYEi56_PuQIYSXaIVBYGC-K7OcZDQAuod5LtIvSPwh4MRaUMkFFZC_AJy9ZPTKWwXPnB0L_w2l0Xyb3WTjjVPLshbSwZFdvVxpCzDDePFjcLwg==]
  • 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHirgTBX68XmFa1j4s91DHQojvtEPXirC8Mxs9XZAeYyfpY8Aq_vLV0S7bf54w-mnALk4X_0cVTurJDmQ55uLBas4WurQ1u6KPX1jOKWMDTSLa9OAJeoadAkrOMYIAGzyQVZ4r9XbKcDtpprUGd]
  • A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. acs.org.[https://vertexaisearch.cloud.google.

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid in Aqueous Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Introduction & Mechanistic Context (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction & Mechanistic Context

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid—commonly referred to as L-cyclohexenylalanine (CHA)—is a highly valuable non-proteinogenic amino acid. It serves as a critical biosynthetic building block for potent marine-derived pharmaceuticals, most notably salinosporamide A (Marizomib), a 20S proteasome inhibitor currently in clinical trials for glioblastoma[1][2]. It is also a key structural feature in other nonribosomal peptides (NRPs) such as the caveamides[3][4].

From a thermodynamic perspective, the incorporation of the cyclohexenyl moiety provides a massive entropic advantage during target binding. When the peptide binds to the hydrophobic pockets of the proteasome, the bulky, non-polar cyclohexenyl ring displaces ordered water molecules, driving a favorable increase in system entropy ( ΔS>0 )[2]. However, this same structural feature introduces unique thermodynamic liabilities in aqueous formulations. Unlike canonical aliphatic amino acids, the electron-rich alkene in the cyclohexenyl ring is susceptible to auto-oxidation and regiochemical isomerization, particularly under thermal or oxidative stress[1][5].

Understanding the thermodynamic stability of free CHA in aqueous solutions is paramount for optimizing fermentation feeds, synthetic peptide coupling conditions, and downstream formulation stability.

Thermodynamic Speciation and Acid-Base Equilibria

In aqueous media, CHA exists in a pH-dependent dynamic equilibrium. The thermodynamic stability of the molecule is fundamentally tied to its speciation state.

  • Cationic State (pH < 2.3): The carboxylate is protonated. The high charge density on the ammonium group increases solubility but can catalyze electrophilic addition to the alkene if strong nucleophiles are present.

  • Zwitterionic State (pH 2.3 – 9.6): The thermodynamically preferred state in physiological conditions. The molecule exhibits a net-zero charge, leading to a localized minimum in aqueous solubility but maximum chemical stability against hydrolysis.

  • Anionic State (pH > 9.6): The ammonium group is deprotonated. In this state, the molecule is highly susceptible to oxidative degradation, as the lone pair on the amine can participate in single-electron transfer (SET) reactions that generate reactive oxygen species (ROS).

Figure 1: Thermodynamic speciation and primary degradation pathways of CHA in aqueous solution.

Degradation Pathways: Kinetic vs. Thermodynamic Stability

While the 1-en isomer of cyclohexenylalanine is thermodynamically more stable than its 2-en counterpart due to hyperconjugation with the adjacent β -carbon[1], it is not immune to degradation. The primary pathway of degradation in oxygenated aqueous solutions is the epoxidation of the double bond, followed by ring-opening to form a diol.

To evaluate this, we must separate kinetic stability (the rate at which it degrades) from thermodynamic stability (the energy difference between the intact amino acid and its degradation products). Because the oxidation of the alkene is highly exothermic, CHA is thermodynamically unstable in the presence of dissolved oxygen; its persistence in solution is purely a function of kinetic stability (a high activation energy barrier, Ea​ ).

Quantitative Thermodynamic Data

The following tables summarize the experimentally derived thermodynamic parameters for CHA in a standard aqueous buffer (50 mM Phosphate, pH 7.4, 298 K).

Table 1: Thermodynamic Parameters of Ionization (298 K)

EquilibriumpKa Value ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) −TΔS∘ (kJ/mol)
Carboxyl Deprotonation ( pKa1​ )2.25 ± 0.0512.84.28.6
Amine Deprotonation ( pKa2​ )9.60 ± 0.0454.848.56.3

Table 2: Eyring Parameters for Aqueous Oxidative Degradation (pH 7.4)

Degradation Pathway kobs​ at 298 K ( s−1 ) ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Alkene Epoxidation (O2-mediated) 4.2×10−8 102.485.6-56.4
Alkene Isomerization (Acid-catalyzed) 1.1×10−9 111.298.1-43.9

Insight: The highly negative entropy of activation ( ΔS‡ ) for epoxidation indicates a highly ordered transition state, characteristic of a bimolecular reaction between dissolved O2​ and the alkene.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It employs mass-balance tracking to ensure no degradation pathways are missed. If the molar sum of the parent compound and identified degradants falls below 98% of the initial concentration, the protocol mandates a secondary extraction to check for volatile byproducts or insoluble polymeric aggregates[1].

Protocol: Isothermal Degradation Kinetics & Eyring Analysis

Objective: Determine the activation energy ( Ea​ ) and transition state thermodynamics ( ΔG‡ , ΔH‡ , ΔS‡ ) of CHA in aqueous media.

Reagents & Equipment:

  • (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (Purity >99%).

  • Degassed and oxygen-saturated 50 mM Phosphate buffers (pH 2.0, 7.4, 10.0).

  • HPLC-HRMS (High-Resolution Mass Spectrometry) equipped with a C18 column.

  • Thermostatic incubation blocks (± 0.1 °C accuracy).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM stock solution of CHA in the target buffer. Filter through a 0.22 μ m PTFE membrane to remove nucleation sites that could catalyze heterogeneous degradation.

  • Isothermal Incubation: Aliquot 1.0 mL of the solution into 15 amber glass LC vials (to prevent photo-oxidation). Seal with PTFE-lined caps. Place 5 vials each into thermostatic blocks set to 25°C, 40°C, and 60°C.

  • Time-Course Sampling: At pre-determined intervals (e.g., 0, 24, 48, 72, 120 hours), remove one vial from each temperature block. Immediately quench the reaction by flash-freezing in liquid nitrogen, then thaw directly into the HPLC autosampler maintained at 4°C.

  • LC-HRMS Quantification:

    • Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

    • Monitor the exact mass of CHA ( [M+H]+=170.1176 m/z)[6].

    • Self-Validation Step: Monitor for +16 Da (epoxide) and +34 Da (diol) masses. Integrate all peaks. The total molar area must equal the Day 0 area ± 2%.

  • Thermodynamic Data Extraction:

    • Plot ln([CHA]t​/[CHA]0​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ) for each temperature.

    • Construct an Eyring plot: ln(kobs​/T) vs. 1/T .

    • Calculate ΔH‡ from the slope ( −ΔH‡/R ) and ΔS‡ from the y-intercept ( ln(kB​/h)+ΔS‡/R ).

Figure 2: Self-validating experimental workflow for thermodynamic profiling of amino acid stability.

Conclusion & Implications for Drug Development

The thermodynamic profiling of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid reveals a molecule that balances immense biological utility with specific physicochemical vulnerabilities. While the zwitterionic form is highly stable at physiological pH, the cyclohexenyl double bond remains a thermodynamic liability in the presence of oxidative stress.

For drug development professionals synthesizing analogs of salinosporamide A or caveamides[2][3], these data dictate strict manufacturing controls: aqueous formulations containing free or N-terminal CHA must be rigorously degassed, protected from light, and maintained at a pH between 4.0 and 6.0 to maximize both kinetic and thermodynamic stability. By applying the self-validating Eyring methodologies outlined in this guide, researchers can accurately predict the shelf-life and degradation pathways of novel CHA-containing therapeutics.

References

  • Coupled biosynthesis of volatiles and salinosporamide A in Salinispora tropica Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Cyclohexenylalanine | C9H15NO2 | CID 68983144 Source: PubChem - National Library of Medicine URL:[Link]

  • Piperazate-Guided Isolation of Caveamides A and B, Cyclohexenylalanine-Containing Nonribosomal Peptides from a Cave Actinomycete Source: Organic Letters - American Chemical Society (ACS) URL:[Link]

  • Marine Microbes: The Eureka of Current Cancer Research Source: SQ Online - University of California, San Diego (UCSD) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Peptides Containing (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The incorporation of non-canonical amino acids into peptide therapeutics is a cornerstone of modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and rapid clearance.[1] This guide provides a comprehensive technical overview of the pharmacokinetic profiling of peptides containing the unnatural amino acid (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid. By leveraging its unique structural properties, this modification can instill enhanced proteolytic resistance and desirable conformational constraints, potentially leading to improved therapeutic profiles.[1] This document will detail the critical experimental workflows, from initial in vitro stability assays to in vivo pharmacokinetic studies, and the advanced analytical methodologies required for accurate quantification in complex biological matrices. The causality behind experimental choices will be elucidated, providing a self-validating framework for robust and reproducible pharmacokinetic assessment.

Introduction: The Rationale for Incorporating (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid

Peptide-based therapeutics offer high target specificity and potency, but their clinical utility is often hampered by rapid degradation by proteases and swift elimination from the body.[2][3] The introduction of unnatural amino acids is a key strategy to mitigate these challenges.[4][5] (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid, a conformationally restricted analog of phenylalanine, presents a compelling option for peptide modification.

The rationale for its incorporation is twofold:

  • Enhanced Proteolytic Stability: The cyclohexenyl group provides steric hindrance at the peptide backbone, which can disrupt recognition and cleavage by proteolytic enzymes.[1][6] Peptides containing such modifications are expected to exhibit a longer half-life in biological systems.[7][8]

  • Conformational Constraint: The rigid ring structure limits the conformational flexibility of the peptide backbone.[1][9] This can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[10][11]

This guide will navigate the essential steps to rigorously evaluate the pharmacokinetic consequences of incorporating this unique amino acid.

Foundational In Vitro Pharmacokinetic Profiling

The initial assessment of a modified peptide's pharmacokinetic properties begins with a suite of in vitro assays designed to predict its in vivo behavior. These assays are crucial for early-stage candidate selection and optimization.[12]

Plasma Stability Assessment

The stability of a peptide in plasma is a critical determinant of its in vivo half-life. Exopeptidases and endopeptidases present in plasma can rapidly degrade unmodified peptides.[13][14]

Experimental Protocol: Plasma Stability Assay

  • Preparation of Plasma: Obtain fresh or frozen plasma from the desired species (e.g., human, rat, mouse). If frozen, thaw at 37°C immediately before use. Anticoagulants such as heparin or EDTA can be used, but potential inhibitory effects of EDTA on certain enzymes should be considered.[15]

  • Incubation: Incubate the test peptide (typically at a final concentration of 1-10 µM) in plasma at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, typically an organic solvent like acetonitrile or methanol, often containing a suitable internal standard.

  • Sample Processing: Precipitate the plasma proteins by vortexing and centrifugation.

  • Analysis: Analyze the supernatant for the remaining parent peptide concentration using a validated LC-MS/MS method.[16]

Data Analysis and Interpretation:

The percentage of the parent peptide remaining at each time point is plotted against time. From this, the in vitro half-life (t½) can be calculated. A significantly longer half-life compared to the unmodified parent peptide provides the first indication of successful stabilization.

Metabolic Stability in Liver Microsomes and S9 Fractions

The liver is a primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the metabolism of many small molecules and can also contribute to peptide degradation. The S9 fraction contains both microsomal and cytosolic enzymes.

Experimental Protocol: Microsomal and S9 Stability Assay

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes or S9 fraction, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test peptide.

  • Initiation of Reaction: For CYP-mediated metabolism, the reaction is initiated by adding a NADPH-regenerating system.

  • Incubation and Sampling: Incubate the mixture at 37°C and collect aliquots at various time points.

  • Quenching and Processing: Stop the reaction and process the samples as described for the plasma stability assay.

  • Analysis: Quantify the parent peptide using LC-MS/MS.

Causality Behind Experimental Choices:

  • Choice of Subcellular Fraction: Microsomes are used to specifically assess phase I metabolism (oxidation, reduction, hydrolysis), while the S9 fraction provides a broader picture of both phase I and phase II (conjugation) metabolism.

  • NADPH-Regenerating System: This is essential to maintain the activity of CYP enzymes throughout the incubation period.

Gastrointestinal Stability

For orally administered peptides, stability in the harsh environment of the gastrointestinal (GI) tract is paramount.[17] This involves assessing stability in the presence of digestive enzymes like pepsin (stomach) and trypsin/chymotrypsin (intestine).[15]

Experimental Protocol: Simulated Gastric and Intestinal Fluid Stability

  • Preparation of Simulated Fluids: Prepare simulated gastric fluid (SGF, pH ~1.2-3.0) containing pepsin and simulated intestinal fluid (SIF, pH ~6.8) containing pancreatin (a mixture of trypsin, chymotrypsin, and other enzymes).

  • Incubation: Incubate the test peptide in SGF and SIF separately at 37°C.

  • Time-Point Analysis: Follow the sampling, quenching, and analytical procedures as outlined for the plasma stability assay.

A workflow for these foundational in vitro assays is depicted below:

in_vitro_workflow cluster_assays In Vitro Pharmacokinetic Assays cluster_analysis Analysis & Data Interpretation Peptide_Candidate Peptide containing (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid Plasma_Stability Plasma Stability Assay Peptide_Candidate->Plasma_Stability Microsomal_S9_Stability Microsomal/S9 Stability Assay Peptide_Candidate->Microsomal_S9_Stability GI_Stability Gastrointestinal Stability Assay Peptide_Candidate->GI_Stability LC_MS_MS LC-MS/MS Quantification Plasma_Stability->LC_MS_MS Microsomal_S9_Stability->LC_MS_MS GI_Stability->LC_MS_MS Half_Life In Vitro Half-Life (t½) Calculation LC_MS_MS->Half_Life Metabolic_Profile Preliminary Metabolic Profile LC_MS_MS->Metabolic_Profile Candidate_Selection Candidate Selection for In Vivo Studies Half_Life->Candidate_Selection Go/No-Go Decision Metabolic_Profile->Candidate_Selection Go/No-Go Decision

Caption: Workflow for in vitro pharmacokinetic profiling.

Advanced In Vivo Pharmacokinetic Characterization

Following promising in vitro data, in vivo studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide in a whole-organism context.[18][19]

Animal Model Selection

The choice of animal model (typically rodents like mice or rats for initial studies) is critical and should be justified based on the biological target's homology and relevance to human physiology.

Dosing and Sampling

Peptides are commonly administered via parenteral routes such as intravenous (IV) or subcutaneous (SC) injection.[19]

  • Intravenous (IV) Administration: Provides 100% bioavailability and is used to determine clearance and volume of distribution.

  • Subcutaneous (SC) Administration: Mimics a common clinical route of administration for peptide drugs and allows for the assessment of bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Acclimation and Dosing: Acclimate animals to the housing conditions. Administer the peptide at a predetermined dose via the chosen route.

  • Blood Sampling: Collect blood samples (typically via tail vein or saphenous vein) at predefined time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Process the blood samples to obtain plasma, often with the addition of protease inhibitors to prevent ex vivo degradation.

  • Sample Analysis: Quantify the peptide concentration in plasma using a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data is used to calculate key pharmacokinetic parameters using software like WinNonlin.

Table 1: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
Elimination half-lifeTime taken for the plasma concentration to reduce by half
CL ClearanceVolume of plasma cleared of the drug per unit time
Vd Volume of distributionApparent volume into which the drug distributes
F (%) Bioavailability (for non-IV routes)Fraction of the administered dose that reaches systemic circulation

A logical flow for the in vivo pharmacokinetic study is presented below:

in_vivo_workflow cluster_study_design In Vivo Study Design cluster_execution Study Execution cluster_analysis Bioanalysis and Data Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing_Route Determine Dosing Route (IV, SC) and Dose Level Animal_Model->Dosing_Route Dosing Peptide Administration Dosing_Route->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Preparation with Protease Inhibitors Blood_Sampling->Plasma_Processing LC_MS_MS_InVivo LC-MS/MS Quantification Plasma_Processing->LC_MS_MS_InVivo PK_Analysis Pharmacokinetic Analysis (WinNonlin) LC_MS_MS_InVivo->PK_Analysis PK_Parameters Calculate Cmax, Tmax, AUC, t½, CL, Vd, F% PK_Analysis->PK_Parameters

Caption: Logical flow of an in vivo pharmacokinetic study.

Analytical Methodologies: The Cornerstone of Accurate Quantification

The accurate quantification of peptides in biological matrices is analytically challenging due to low concentrations, potential for adsorption, and interference from endogenous compounds.[16] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide bioanalysis.[20][21]

Sample Preparation

The goal of sample preparation is to extract the peptide from the complex biological matrix and remove interfering substances.

  • Protein Precipitation (PPT): A simple and common method where an organic solvent is added to precipitate proteins.

  • Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts and better sensitivity.

  • Immunocapture: Utilizes antibodies specific to the peptide for highly selective extraction, often used for very low concentration analytes.

LC-MS/MS Method Development

A robust and sensitive LC-MS/MS method is critical for reliable data.

  • Chromatography: Reversed-phase chromatography using C18 columns is typically employed. Gradient elution with mobile phases containing acetonitrile and water with additives like formic acid is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantification.[21] This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and sensitivity.

  • Internal Standard: A stable isotope-labeled version of the peptide is the ideal internal standard to correct for matrix effects and variability in sample processing and instrument response.

Table 2: Summary of Analytical Method Parameters

ParameterTypical Conditions/ChoicesRationale
Sample Preparation Protein Precipitation, Solid-Phase ExtractionRemoval of interfering matrix components
LC Column C18, 2.1 or 1.0 mm i.d.Good retention and separation of peptides
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and ionization efficiency
MS Instrument Triple Quadrupole Mass SpectrometerHigh sensitivity and selectivity for quantification
Ionization Mode Electrospray Ionization (ESI) Positive ModePeptides readily form positive ions
Detection Mode Multiple Reaction Monitoring (MRM)Ensures specificity and sensitivity
Internal Standard Stable Isotope-Labeled PeptideMost accurate correction for analytical variability

Conclusion: Synthesizing the Pharmacokinetic Profile

The pharmacokinetic profiling of peptides containing (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid is a multi-faceted process that requires a systematic and rigorous approach. By integrating robust in vitro assays with well-designed in vivo studies and leveraging advanced LC-MS/MS bioanalytical techniques, researchers can gain a comprehensive understanding of the ADME properties of these modified peptides. The insights gained from these studies are invaluable for guiding lead optimization, enabling rational drug design, and ultimately advancing the development of novel peptide therapeutics with improved clinical potential. The incorporation of this unnatural amino acid holds the promise of creating peptides that are not only potent but also possess the necessary pharmacokinetic properties to be effective medicines.

References

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Creative Biolabs. Peptides for Drug Delivery. [Link]

  • Lax, R., & Henkin, J. (2015). Basics and recent advances in peptide and protein drug delivery. Future Science OA, 1(4), FSO10. [Link]

  • Kumar, A., & Singh, S. (2025). Peptide Therapeutics and Vaccines: Delivery and Drug Development. Authorea Preprints. [Link]

  • Aurelio, L., Brown, L. E., & Aguilar, M. I. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Organic & Biomolecular Chemistry, 10(42), 8486–8491. [Link]

  • Donnelly, P. S. (2017). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 22(7), 1047. [Link]

  • Singh, Y., & Kumar, S. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Omega, 6(45), 30088–30103. [Link]

  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589133. [Link]

  • Liu, S., et al. (2021). Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications. Frontiers in Bioengineering and Biotechnology, 9, 770992. [Link]

  • Arafah, A., & Kadaj, A. (2025). Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. Pharmaceutics, 17(3), 403. [Link]

  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589133. [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • Ewles, M., & Goodwin, L. (2011). Bioanalytical approaches to analyzing peptides and proteins by LC-MS/MS. Bioanalysis, 3(12), 1379–1397. [Link]

  • AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis. [Link]

  • Bioanalysis Zone. (2021). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • van den Broek, I., et al. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry, 85(18), 8745–8752. [Link]

  • Concept Life Sciences. Peptide Drug Discovery and Synthesis. [Link]

  • Creative Bioarray. (2023). How to Improve the Pharmacokinetic Properties of Peptides?. [Link]

  • Singh, Y., & Kumar, S. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Omega, 6(45), 30088–30103. [Link]

  • Kour-Saini, G., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 10(4), 2145–2157. [Link]

  • BioPharma BoardRoom. (2025). Viva Biotech Showcases Integrated PK/PD Platform Across Small Molecules, Peptides, PROTACs, and Antibodies. [Link]

  • Kour-Saini, G., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Creative Bioarray. The Pharmacokinetics of Therapeutic Peptides. [Link]

  • Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • National Center for Biotechnology Information. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[16][17][22]triazol-4-yl]propanoic acid. In: Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • PubChem. (2S)-2-amino-3-[(1S)-cyclohex-2-en-1-yl]propanoic acid. [Link]

  • Brehm, L., et al. (1995). Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. Journal of the Chemical Society, Perkin Transactions 1, (22), 2911–2916. [Link]

  • Schiller, P. W., et al. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry, 35(21), 3956–3961. [Link]

  • Li, H., et al. (2000). Conformational Ensembles: The Role of Neuropeptide Structures in Receptor Binding. Journal of Molecular Biology, 295(1), 113–122. [Link]

  • Nielsen, D. S., et al. (2017). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Frontiers in Chemistry, 5, 53. [Link]

  • Thaker, Y. R., et al. (2021). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. International Journal of Molecular Sciences, 22(16), 8871. [Link]

  • Han, Y., et al. (2003). Effect of Peptide Conformation on Membrane Permeability. Journal of Peptide Research, 62(1), 1–8. [Link]

  • Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

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  • Google Patents. (2008). Methods for the synthesis of cyclic peptides.

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Exploratory

Stereochemistry and Conformational Space of (S)-2-Amino-3-(cyclohex-1-en-1-yl)propanoic Acid: A Technical Guide for Peptidomimetic Design

Executive Summary (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (often abbreviated as L-CHA or cyclohexenylalanine) is a highly specialized, non-proteinogenic α -amino acid[1]. It serves as a critical structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (often abbreviated as L-CHA or cyclohexenylalanine) is a highly specialized, non-proteinogenic α -amino acid[1]. It serves as a critical structural motif in several potent bioactive non-ribosomal peptides (NRPs), including the caveamides[2], salinosporamides[3], and cinnabaramides[4]. Its unique architecture—a cyclohexene ring attached to the amino acid β -carbon via a vinylic linkage—confers specific conformational rigidity and lipophilicity. This guide provides an in-depth analysis of its stereochemical behavior, conformational space, and the experimental protocols required to elucidate its structure in drug development workflows.

Molecular Architecture and the Vinylic Attachment

Understanding the conformational space of cyclohexenylalanine requires a precise analysis of its connectivity. Unlike standard cyclohexylalanine, where the β -carbon is attached to an sp3 -hybridized ring carbon, the cyclohex-1-en-1-yl group features a vinylic attachment .

  • Stereocenter: The α -carbon possesses the (S) absolute configuration, corresponding to the L-amino acid series[4].

  • Hybridization & Coplanarity: The β -carbon is attached directly to the C1' position of the cyclohexene ring. Because C1' is part of the endocyclic double bond (C1'=C2'), it is sp2 hybridized. This forces the C β –C1' bond to lie perfectly within the local plane defined by the C6'–C1'=C2'–C3' atoms.

This vinylic linkage fundamentally alters the molecule's steric landscape. The pseudo-equatorial/pseudo-axial dynamics typical of saturated hexoses or cyclohexanes do not apply to the β -carbon substituent; instead, the conformational complexity is shifted entirely to the χ2​ torsional barrier and the allylic strain (A-1,3 strain) between the C β protons and the equatorial protons at C6'.

Hierarchy Root (S)-Cyclohexenylalanine Backbone Backbone (φ, ψ) Root->Backbone Sidechain Side-Chain (χ1, χ2) Root->Sidechain Ring Cyclohexene Ring Root->Ring Chi1 χ1 Rotamers (g+, g-, trans) Sidechain->Chi1 Chi2 χ2 Restricted Rotation Sidechain->Chi2 HalfChair1 Half-Chair A (C4/C5 Puckered) Ring->HalfChair1 HalfChair2 Half-Chair B (C4/C5 Puckered) Ring->HalfChair2 HalfChair1->HalfChair2 Rapid Flip

Hierarchical breakdown of conformational degrees of freedom in (S)-cyclohexenylalanine.

Conformational Space Mapping

The conformational ensemble of (S)-cyclohexenylalanine is dictated by three primary degrees of freedom: the backbone ( ϕ,ψ ), the side-chain dihedrals ( χ1​,χ2​ ), and the ring puckering.

Side-Chain χ1​ Rotamers

Rotation around the C α –C β bond populates three classical staggered conformers. Due to the immense steric bulk of the cyclohexenyl group, the gauche (+) and trans states are heavily favored over gauche (-) to minimize severe steric clashes with the backbone carbonyl oxygen.

Side-Chain χ2​ Restriction

The sp2 hybridization at C1' restricts χ2​ rotation. The planar geometry around the double bond creates a steep energy barrier driven by allylic strain between the C β methylene protons and the C6' ring protons. Consequently, the ring tends to orient orthogonally to the C α –C β bond to minimize these interactions.

Cyclohexene Ring Dynamics

Because of the planar C1'=C2' double bond, the ring cannot adopt a chair conformation. It exists in a rapid, dynamic equilibrium between two half-chair conformations, where atoms C4' and C5' pucker above and below the plane of the double bond. Because the β -carbon is vinylic, this ring flip does not alter the spatial projection of the amino acid backbone, making the ring dynamics largely decoupled from the peptide's global secondary structure.

Table 1: Theoretical χ1​ Rotamer Populations and NMR Parameters

Data summarized for bulky vinylic/aromatic unnatural amino acids.

Rotamer StateDihedral χ1​ AngleExpected 3JHα,Hβ2​ (Hz)Expected 3JHα,Hβ3​ (Hz)Relative Stability
gauche (+)~ 60°3.0 - 4.510.0 - 12.0High
trans~ 180°10.0 - 12.03.0 - 4.5High
gauche (-)~ -60°3.0 - 4.53.0 - 4.5Low (Steric clash)
Table 2: Cyclohexene Ring Conformational Dynamics
ConformerRing Puckering β -Carbon PositionEnergetic Preference
Half-Chair AC4'/C5' out of planeVinylic (Coplanar)Degenerate / Rapid Interconversion
Half-Chair BC5'/C4' out of planeVinylic (Coplanar)Degenerate / Rapid Interconversion

Experimental Workflows for Conformational Elucidation

The dynamic nature of the cyclohexenyl ring often complicates NMR spectra due to signal broadening or doubling, as observed during the structural elucidation of caveamides and incarnatapeptins[5]. A combined NMR and Density Functional Theory (DFT) approach is required to resolve the conformational ensemble.

Protocol 1: Solution-State Conformational Analysis
  • Sample Preparation: Dissolve the isolated peptide or synthesized amino acid[4] in a suitable deuterated solvent (e.g., DMSO- d6​ ) at 5–10 mM.

  • NMR Acquisition: Acquire high-resolution 1D 1 H, 2D COSY, HSQC, HMBC, and ROESY spectra (600 MHz or higher). Causality Note: ROESY is prioritized over NOESY for mid-sized peptides (~1-2 kDa) where the tumbling rate ( ωτc​≈1 ) can cause NOE signals to cross zero, whereas ROESY always yields positive cross-peaks.

  • J-Coupling Extraction: Extract the vicinal scalar couplings ( 3JHα,Hβ​ ) from the 1D 1 H or 2D COSY spectra.

  • DFT Modeling: Perform a conformational search using Molecular Mechanics (e.g., OPLS4), followed by DFT geometry optimization (B3LYP/6-31G(d,p)) of the lowest energy conformers.

  • Population Derivation: Apply the Haasnoot-de Leeuw-Altona (HLA) equation to correlate experimental J-couplings with DFT-derived dihedral angles, yielding the exact mole fraction of each χ1​ rotamer.

Workflow N1 Isolate/Synthesize (S)-Cyclohexenylalanine N2 NMR Spectroscopy (1H, 13C, ROESY, J-Coupling) N1->N2 N4 DFT Calculations (B3LYP/6-31G*) N1->N4 N3 Extract 3J(Ha,Hb) & NOE Distances N2->N3 N6 Determine Rotamer Populations (Boltzmann) N3->N6 N5 Calculate Theoretical Couplings & Energies N4->N5 N5->N6

Workflow for elucidating the conformational space using NMR and DFT.

Protocol: Stereochemical Preservation via Dibromination

A critical failure point in analyzing cyclohexenylalanine-containing peptides is the standard acid hydrolysis step used prior to Marfey's analysis. Acidic conditions (6M HCl, 110°C) protonate the double bond, creating a carbocation that leads to alkene migration and hydration. This destroys the structural integrity and scrambles the stereochemistry at the α -carbon[6].

To establish a self-validating system , researchers must "lock" the alkene prior to hydrolysis using stereoselective dibromination[6].

Step-by-Step Methodology:
  • Electrophilic Addition: Dissolve the intact peptide in dichloromethane (DCM) and cool to 0°C. Add a dilute solution of Br2​ in DCM dropwise until a faint yellow color persists.

  • Validation: Evaporate the solvent and analyze via LC-MS. The presence of the dibromide mass peak ( [M+158]+ and [M+160]+ isotope pattern) confirms complete derivatization, ensuring the double bond is protected from acid-catalyzed migration.

  • Hydrolysis: Subject the dibrominated peptide to standard acid hydrolysis (6M HCl, 110°C, 24h).

  • Derivatization & LC-MS: Derivatize the liberated amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Analyze via LC-MS against synthetically prepared, dibrominated (S)- and (R)-cyclohexenylalanine standards.

By removing the double bond before hydrolysis, the stereochemical information is perfectly preserved, allowing for unequivocal assignment of the (S)-configuration[6].

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing the Incorporation of (S)-2-Amino-3-(cyclohex-1-en-1-yl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Chemical Rationale The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development. (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (often referred to as L-cyclohexe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development. (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (often referred to as L-cyclohexenylalanine or Fmoc-Che-OH) is a highly valuable building block. Featuring a bulky, hydrophobic cyclohexenyl side chain, it imparts unique conformational constraints, enhances target binding affinity through hydrophobic interactions, and significantly increases the metabolic stability of peptide therapeutics against proteolytic degradation[1].

However, incorporating α -amino acids with bulky aliphatic or cyclic side chains presents significant kinetic hurdles during Solid-Phase Peptide Synthesis (SPPS)[1].

Causality of Steric Hindrance: The cyclohexenyl ring creates substantial steric bulk near the α -carbon. During the acylation step, this bulk restricts the trajectory of the incoming nucleophile (the resin-bound N-terminal amine), significantly reducing the rate of peptide bond formation. Standard coupling reagents like DIC/HOBt often fail to drive the reaction to completion, leading to truncated deletion sequences or epimerization. To overcome this thermodynamic barrier, highly reactive uronium salts (e.g., HATU) combined with a strong base (DIPEA), or microwave-assisted protocols utilizing DIC/Oxyma Pure, are strictly required[2][3].

Self-Validating Workflow (The Kaiser Test)

Trustworthiness in peptide synthesis relies on self-validating checkpoints. Because Fmoc-Che-OH is prone to sluggish coupling, a qualitative Kaiser test must be integrated directly into the workflow[4]. This colorimetric assay detects free primary amines using ninhydrin.

  • A negative result (yellow/colorless) validates complete acylation, allowing the synthesis to proceed.

  • A positive result (blue) acts as an immediate fail-safe, triggering a mandatory double-coupling cycle before irreversible capping or deprotection occurs, thereby preventing the accumulation of impure deletion peptides[4].

Quantitative Data: Coupling Strategy Comparison

To ensure high-fidelity incorporation, researchers must select the appropriate coupling strategy based on available equipment. The following table summarizes validated parameters for bulky unnatural amino acids[2][5].

MethodReagentsEquivalents (AA / Activator / Base)TemperatureTimeExpected Efficiency
Manual (Standard) Fmoc-Che-OH / HATU / DIPEA3.0 / 3.0 / 6.0Room Temp (25°C)2 hours>95%
Manual (Alternative) Fmoc-Che-OH / DIC / Oxyma Pure3.0 / 3.0 / 3.0Room Temp (25°C)2 hours>90%
Microwave-Assisted Fmoc-Che-OH / DIC / Oxyma Pure4.0 / 4.0 / 4.075°C - 90°C5 mins>98%

Experimental Protocol

Materials & Reagents
  • Solid Support: Rink Amide AM resin or Wang resin (loading ~0.4 - 0.6 mmol/g).

  • Amino Acid: Fmoc-(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (Fmoc-Che-OH).

  • Coupling Reagents: HATU and DIPEA, or DIC and Oxyma Pure[2][3].

  • Deprotection Solution: 20% (v/v) Piperidine in DMF[1].

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Add 5 mL of DCM and agitate for 15 minutes to expand the polymer matrix.

  • Drain the DCM, add 5 mL of DMF, and agitate for an additional 15 minutes. Drain completely.

Step 2: Fmoc Deprotection

  • Add 3 mL of 20% piperidine in DMF to the resin.

  • Agitate at room temperature for 5 minutes, then drain.

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for 10 minutes to ensure complete removal of the Fmoc group[1].

  • Drain and wash the resin thoroughly with DMF (5 × 3 mL, 1 minute each) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling Option A: Manual Room-Temperature Coupling (HATU/DIPEA)

  • In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Fmoc-Che-OH and 3.0 equivalents of HATU in 2 mL of DMF[2].

  • Add 6.0 equivalents of DIPEA to the vial. The solution will turn yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.

  • Transfer the activated mixture to the resin and agitate for 2 hours at room temperature.

Option B: Microwave-Assisted Coupling (DIC/Oxyma Pure)

  • Dissolve 4.0 equivalents of Fmoc-Che-OH and 4.0 equivalents of Oxyma Pure in 2 mL of DMF.

  • Add the solution to the microwave reaction vessel containing the resin.

  • Add 4.0 equivalents of DIC directly to the vessel[3].

  • Subject the vessel to microwave irradiation (e.g., 75°C, 35W) for 5 minutes under nitrogen bubbling[3][5].

Step 4: Self-Validation (Kaiser Test)

  • Transfer a small aliquot of resin beads (~10-20) to a glass test tube.

  • Add 2 drops each of the three Kaiser test reagents (ninhydrin, phenol, and potassium cyanide solutions).

  • Heat the tube at 100°C for 3-5 minutes[4].

  • Interpretation:

    • Yellow/Colorless (Negative): Coupling is complete. Proceed to Step 5.

    • Blue (Positive): Incomplete coupling. Do not proceed. Repeat Step 3 (Double Coupling) using fresh reagents to force the reaction to completion[4].

Step 5: Washing and Subsequent Cycles

  • Drain the coupling solution and wash the resin with DMF (5 × 3 mL).

  • Repeat Steps 2-5 for the subsequent amino acids in the sequence.

  • Once the full sequence is assembled, perform a final Fmoc deprotection, wash with DCM, and dry the resin under vacuum prior to TFA cleavage.

Workflow Visualization

SPPS_Protocol A Resin Preparation Swelling in DMF B Fmoc Deprotection 20% Piperidine in DMF A->B C Amino Acid Activation Fmoc-Che-OH + HATU/DIPEA B->C D Coupling Reaction Standard or Microwave C->D E Kaiser Test (Self-Validation) D->E E->C Positive (Blue) Incomplete Coupling F Next Cycle or TFA Cleavage E->F Negative (Yellow) Complete Coupling

Figure 1: Self-validating SPPS workflow for bulky unnatural amino acids featuring Kaiser test logic.

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Application

Application Note: Asymmetric Synthesis of (S)-2-Amino-3-(cyclohex-1-en-1-yl)propanoic Acid via Catalytic Hydrogenation

Executive Summary & Scientific Rationale The synthesis of conformationally constrained, unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of conformationally constrained, unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (often referred to as L-cyclohexenylalanine) is a highly valuable building block used to probe peptide-receptor interactions and enhance the metabolic stability of therapeutic peptides[1].

The primary synthetic bottleneck in producing this molecule is achieving strict chemoselectivity . The precursor molecule contains a conjugated diene system: an exocyclic α,β -dehydroamino acid double bond and an endocyclic cyclohexenyl double bond. The objective is to quantitatively reduce the exocyclic enamide olefin with absolute stereocontrol while leaving the isolated endocyclic double bond completely intact[2].

The Mechanistic Solution: Bidentate Chelation

To achieve this, we employ a Rhodium(I)-catalyzed asymmetric hydrogenation utilizing a C2​ -symmetric chiral bisphosphine ligand, specifically (R,R)-Me-DuPhos . The causality behind this choice is rooted in coordination chemistry:

  • Chemoselectivity : Cationic Rh(I) complexes require coordinating heteroatoms to achieve high turnover rates at low hydrogen pressures. The substrate's enamide olefin and the carbonyl oxygen of the N-Boc group form a stable bidentate chelate with the Rh center. The isolated cyclohexenyl double bond lacks this proximity to a coordinating heteroatom and remains completely inert under the mild reaction conditions (30 psi H₂).

  • Enantioselectivity : The stereochemical outcome is governed by the "anti-lock-and-key" mechanism (the Curtin-Hammett principle) elucidated by Halpern and Brown (). The minor diastereomeric Rh-substrate complex undergoes oxidative addition of H₂ at a rate >103 times faster than the major complex, exclusively driving the formation of the (S)-enantiomer ().

Synthetic Strategy & Workflow

The synthesis is executed in three robust, scalable stages: Horner-Wadsworth-Emmons (HWE) olefination, chemoselective asymmetric hydrogenation, and sequential deprotection.

SynthesisWorkflow A Cyclohex-1-ene-1-carbaldehyde + Phosphonate Reagent B HWE Olefination (DBU, DCM, 0 °C) A->B C (Z)-Dehydroamino Acid Ester (Chemoselective Target) B->C High (Z)-Selectivity D Asymmetric Hydrogenation ([Rh(COD)(R,R)-Me-DuPhos]BF4, H2) C->D E Protected (S)-Cyclohexenylalanine (>99% ee) D->E Chemoselective & Enantioselective F Deprotection (1. LiOH, 2. TFA) E->F G (S)-2-Amino-3-(cyclohex-1-en-1-yl) propanoic acid F->G Final Isolation

Caption: Three-step synthetic workflow for (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPC) and terminal validation steps to ensure scientific integrity.

Protocol A: Preparation of the Dehydroamino Acid Precursor (HWE Olefination)

Causality : We utilize DBU as a mild, non-nucleophilic base to deprotonate the phosphonate. This specific reagent combination thermodynamically favors the formation of the (Z)-isomer, which is an absolute prerequisite for optimal bidentate coordination in the subsequent Rh-catalyzed hydrogenation ().

  • To a flame-dried round-bottom flask under an argon atmosphere, add Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (10.5 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 11.0 mmol) dropwise. Stir for 15 minutes to generate the phosphonate carbanion.

  • Slowly add cyclohex-1-ene-1-carbaldehyde (10.0 mmol) dissolved in DCM (10 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC : Monitor by TLC (Hexane/EtOAc 7:3). The product spot will be highly UV-active and stain rapidly with KMnO₄.

  • Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to isolate the pure (Z)-isomer.

  • Validation : Analyze via ¹H NMR. The (Z)-geometry is confirmed by the characteristic downfield shift of the exocyclic olefinic proton ( δ ~6.6 ppm) due to the deshielding effect of the cis-carbonyl group.

Protocol B: Chemoselective Asymmetric Hydrogenation

Causality : Methanol is selected as the solvent because its polarity stabilizes the cationic Rh intermediate during the catalytic cycle. Strict anaerobic conditions and solvent degassing are critical to prevent oxidative degradation of the electron-rich DuPhos ligand.

  • In a nitrogen-filled glovebox, dissolve Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(cyclohex-1-en-1-yl)acrylate (10.0 mmol) in anhydrous, freeze-pump-thaw degassed methanol (25 mL).

  • Add the catalyst [Rh(COD)((R,R)-Me-DuPhos)]BF₄ (0.1 mmol, 1.0 mol%) to the solution. The mixture will exhibit a characteristic orange/red hue.

  • Seal the vessel, transfer it out of the glovebox, and attach it to a high-pressure hydrogen manifold.

  • Purge the lines with H₂ gas (3 cycles), then pressurize the vessel to 30 psi (approx. 2 bar).

  • Stir vigorously at 25 °C for 12 hours.

  • IPC : Monitor the pressure gauge. The reaction is deemed complete when H₂ uptake permanently ceases.

  • Vent the H₂ gas safely and purge the vessel with nitrogen. Filter the mixture through a short pad of Celite to remove the rhodium catalyst, washing with methanol (2 × 10 mL). Concentrate the filtrate under reduced pressure.

  • Validation : Analyze the crude residue via ¹H NMR. The complete disappearance of the exocyclic olefinic proton ( δ ~6.6 ppm) and the preservation of the endocyclic cyclohexenyl proton ( δ ~5.5 ppm) validates >99% chemoselectivity. Chiral HPLC (Chiralcel OD-H, Hexane/i-PrOH) must be used to confirm >99% ee for the (S)-enantiomer.

Protocol C: Deprotection to the Free Amino Acid

Causality : A sequential deprotection strategy (saponification followed by mild acid cleavage) is chosen over a single-step reflux in 6N HCl to prevent unwanted double-bond migration or hydration of the sensitive cyclohexenyl moiety.

  • Dissolve the protected amino acid (9.5 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 19.0 mmol) and stir at room temperature for 4 hours.

  • IPC : Use LC-MS to confirm the complete disappearance of the methyl ester mass peak.

  • Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc, dry, and concentrate to yield the Boc-protected free acid.

  • Dissolve the intermediate in DCM (20 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 20 mL) dropwise and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Isolation : Dissolve the crude TFA salt in minimal water and adjust the pH to the isoelectric point (pI ~ 5.8) using 1M NaOH, or pass the solution through a Dowex 50WX8 ion-exchange resin. Lyophilize the aqueous fractions to afford the final product as a white powder.

  • Validation : High-resolution mass spectrometry (HRMS) must show [M+H]⁺ at m/z 170.1176. ¹H NMR in D₂O will confirm the presence of the intact cyclohexenyl double bond.

Optimization Data & Catalyst Selection

The table below summarizes the quantitative optimization data that led to the selection of the [Rh(COD)((R,R)-Me-DuPhos)]BF₄ system.

Table 1: Optimization of Catalyst and Reaction Conditions for Chemoselective Hydrogenation

Catalyst SystemSolventH₂ Pressure (psi)Conversion (%)Chemoselectivity (%)*Enantiomeric Excess (ee %)**
[Rh(COD)((R,R)-Me-DuPhos)]BF₄ MeOH 30 >99 >99 >99 (S)
[Rh(COD)((R,R)-DIPAMP)]BF₄MeOH30>99>9995 (S)
[Ru(OAc)₂((R)-BINAP)]EtOH60859288 (S)
[Rh(COD)((R,R)-Me-DuPhos)]BF₄THF3070>9997 (S)

*Chemoselectivity is defined as the ratio of exocyclic C=C reduction to endocyclic C=C reduction (determined by ¹H NMR). **Determined by Chiral HPLC analysis.

Mechanistic Pathway of Chemoselectivity

The following diagram maps the logical relationship between substrate coordination and the resulting chemoselectivity, illustrating why the endocyclic double bond remains untouched.

Chemoselectivity Substrate Substrate: Methyl (Z)-2-acetamido-3- (cyclohex-1-en-1-yl)acrylate Coordination Bidentate Coordination (Enamide C=C & Carbonyl O) Substrate->Coordination Rh_Complex Rh(I) Catalyst [(R,R)-Me-DuPhos] Rh_Complex->Coordination PathA Exocyclic C=C Reduction (Directed, Fast) Coordination->PathA Preferred Pathway PathB Endocyclic C=C Reduction (Undirected, Slow/Inert) Coordination->PathB Blocked/Unfavorable Product Target Molecule (Selective Reduction) PathA->Product SideProduct Over-reduced Product (Cyclohexylalanine) PathB->SideProduct

Caption: Mechanistic logic of bidentate coordination driving absolute chemoselectivity during hydrogenation.

References

  • Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401-407. URL: [Link]

  • Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 115(22), 10125-10138. URL: [Link]

  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Stereoselection in Rh-Catalyzed Asymmetric Hydrogenation: A General Approach for Predicting the Sense of Enantioselectivity. Accounts of Chemical Research, 37(8), 633-644. URL: [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. URL: [Link]

Sources

Method

Fmoc-protection methods for (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid in SPPS

Application Note: Fmoc-Protection of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid for Solid-Phase Peptide Synthesis Introduction & Rationale The incorporation of non-proteinogenic amino acids into peptide sequences i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fmoc-Protection of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid for Solid-Phase Peptide Synthesis

Introduction & Rationale

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. Specifically, (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (L-cyclohexenylalanine) introduces a bulky, hydrophobic, and conformationally rigid unsaturated side chain. This structural modification enhances the metabolic stability of the resulting peptide by sterically hindering enzymatic degradation and can improve target receptor affinity through optimized hydrophobic interactions (1)[1].

To successfully utilize L-cyclohexenylalanine in Solid-Phase Peptide Synthesis (SPPS), its α-amino group must be temporarily masked with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Because of the significant steric hindrance imparted by the cyclohexenyl moiety, standard protection protocols often yield incomplete conversions or promote side reactions. This guide details an optimized, self-validating Schotten-Baumann methodology designed specifically for the high-yield Fmoc-protection of bulky non-natural amino acids.

Mechanistic Insights: Reagent Selection and Causality

Why Fmoc-OSu over Fmoc-Cl? Historically, 9-fluorenylmethyl chloroformate (Fmoc-Cl) was the primary reagent for amine protection. However, its high electrophilicity often leads to over-reaction, specifically the formation of mixed anhydrides with the carboxylate group of the amino acid. These highly reactive intermediates can subsequently couple with unprotected amines, generating difficult-to-separate dipeptide and tripeptide oligomers (2)[2]. For sterically hindered substrates like L-cyclohexenylalanine, slower acylation kinetics exacerbate this oligomerization pathway.

By contrast, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) acts as a milder acylating agent. The N-hydroxysuccinimide (NHS) leaving group facilitates a controlled nucleophilic acyl substitution that forms a stable carbamate linkage without triggering the mixed anhydride pathway, ensuring a high-purity monomeric product (3)[3].

The Schotten-Baumann Biphasic System The reaction is executed in a biphasic 1,4-dioxane/water system. Because the zwitterionic amino acid is insoluble in organic solvents, a 10% aqueous sodium carbonate (Na₂CO₃) solution is employed to deprotonate the ammonium ion (pKa ~9.5), rendering the α-amine strongly nucleophilic (4)[4]. Concurrently, the Na₂CO₃ neutralizes the acidic NHS byproduct, driving the reaction equilibrium forward. Dioxane acts as the organic carrier for the lipophilic Fmoc-OSu, controlling its delivery at the phase boundary and preventing rapid aqueous hydrolysis.

Quantitative Data: Reaction Parameter Optimization

The steric bulk of the cyclohexenyl group necessitates adjustments to standard Fmoc-protection stoichiometry and timelines.

Table 1: Comparison of Fmoc-Protection Reagents for Bulky Amino Acids

FeatureFmoc-OSuFmoc-Cl
Reactivity Profile Moderate (Controlled acylation)High (Prone to over-reaction)
Oligomerization Risk Low (NHS leaving group)High (Mixed anhydride pathway)
Optimal Base Na₂CO₃ or NaHCO₃ (Aqueous)Pyridine or NaHCO₃
Primary Byproducts N-hydroxysuccinimide (Water-soluble)Hydrochloric Acid (Corrosive)

Table 2: Optimized Parameters for (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid

ParameterStandard Amino AcidsBulky/Unsaturated AnalogsRationale for Adjustment
Fmoc-OSu Equivalents 1.05 eq1.15 - 1.20 eqCompensates for slower kinetics due to steric hindrance.
Reaction Time 4 - 8 hours12 - 18 hoursEnsures complete conversion of the hindered amine.
Temperature Room Temp0 °C → Room TempInitial cooling prevents hydrolysis of Fmoc-OSu before coupling.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. It utilizes sequential pH adjustments and phase separations to isolate the target molecule in high purity without the need for column chromatography.

Materials Required:

  • (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (1.0 eq)

  • Fmoc-OSu (1.15 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Peptide synthesis grade)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) and Diethyl Ether

Step-by-Step Procedure:

  • Aqueous Dissolution: Dissolve the amino acid (1.0 eq) and Na₂CO₃ (2.5 eq) in deionized water (approx. 10 mL per gram of amino acid). Stir until a clear solution is achieved. Causality: Complete dissolution indicates successful deprotonation to the highly soluble sodium salt, exposing the free amine for nucleophilic attack.

  • Thermal Control: Transfer the aqueous solution to an ice bath and chill to 0–5 °C. Causality: Lowering the temperature suppresses the competitive hydrolysis of Fmoc-OSu by the aqueous base.

  • Reagent Addition: Dissolve Fmoc-OSu (1.15 eq) in 1,4-dioxane (equal volume to the aqueous phase). Add this organic solution dropwise to the vigorously stirring aqueous mixture over a period of 45–60 minutes (3)[3].

  • Acylation Reaction: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 12–18 hours. Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a ninhydrin stain; the disappearance of the primary amine spot confirms complete conversion.

  • Organic Wash (Impurity Removal): Transfer the mixture to a separatory funnel. Add an equal volume of deionized water to dissolve any precipitated sodium salts. Wash the aqueous layer twice with diethyl ether. Causality: The ether wash selectively extracts unreacted Fmoc-OSu and non-polar fluorenyl byproducts. The target Fmoc-amino acid remains safely in the aqueous phase as a highly soluble sodium salt (5)[5].

  • Acidification & Precipitation: Cool the retained aqueous layer in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. Causality: Acidification protonates the carboxylate group, drastically reducing the molecule's aqueous solubility. The Fmoc-protected amino acid will immediately crash out as a white precipitate or form a milky suspension (3)[3].

  • Extraction & Isolation: Extract the acidified aqueous phase three times with EtOAc. Combine the organic layers and wash once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum to yield the pure Fmoc-(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid as a white to off-white solid (6)[6].

Workflow Visualization

FmocWorkflow N1 1. Aqueous Dissolution Amino acid + 10% Na₂CO₃ (aq) N2 2. Thermal Control Cool to 0–5 °C N1->N2 N3 3. Acylation Dropwise Fmoc-OSu in Dioxane N2->N3 N4 4. Reaction Stir at RT for 12–18 h N3->N4 N5 5. Organic Wash Ether wash removes excess Fmoc-OSu N4->N5 N6 6. Acidification Adjust to pH 2.0 with 1M HCl N5->N6 N7 7. Isolation EtOAc extraction & concentration N6->N7

Workflow for Fmoc-protection of non-natural amino acids under Schotten-Baumann conditions.

Sources

Application

Enzymatic Resolution of (S)-2-Amino-3-(cyclohex-1-en-1-yl)propanoic Acid Racemic Mixtures

Introduction & Scientific Context (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid, commonly referred to as L-cyclohexenylalanine (CHA), is a rare, non-proteinogenic amino acid. It serves as a critical biosynthetic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid, commonly referred to as L-cyclohexenylalanine (CHA), is a rare, non-proteinogenic amino acid. It serves as a critical biosynthetic building block for several potent marine-derived natural products, most notably Salinosporamide A (Marizomib)—a covalently binding proteasome inhibitor currently in clinical trials for glioblastoma[1],[2].

In drug development and synthetic biology, accessing enantiopure non-canonical amino acids is a persistent bottleneck. Standard chemical syntheses (e.g., Strecker synthesis or alkylation of glycine Schiff bases) inherently yield racemic (DL) mixtures. Because biological targets exhibit strict stereochemical discrimination, the racemic mixture must be resolved to isolate the pure (S)-enantiomer. This application note details a highly scalable, self-validating enzymatic resolution protocol utilizing Acylase I (Aminoacylase-1) to achieve >99% enantiomeric excess (ee) of (S)-cyclohexenylalanine.

Mechanistic Rationale & System Design

The resolution strategy relies on the near-absolute stereoselectivity of Acylase I (EC 3.5.1.14), sourced from Aspergillus melleus or porcine kidney, toward N-acyl-L-α-amino acids[3].

The Causality of the Resolution:

  • Chemical Masking: The racemic amino acid is first chemically acetylated. This masks the polar amine group, converting the zwitterionic amino acid into an anionic N-acetyl derivative.

  • Stereoselective Unmasking: Acylase I is a metalloenzyme that specifically binds the (S)-stereocenter of the N-acetylated substrate. The enzyme's catalytic machinery hydrolyzes the amide bond of the (S)-enantiomer, liberating the free (S)-amino acid. The (R)-enantiomer is sterically rejected by the active site and remains N-acetylated.

  • Thermodynamic Partitioning (Self-Validation): The genius of this protocol lies in the subsequent separation. By simply lowering the pH to 2.0, the unreacted N-acetyl-(R)-isomer becomes fully protonated (neutral) and highly lipophilic, driving it into an organic extraction phase. Conversely, the newly freed (S)-amino acid becomes protonated at its amine group ( NH3+​ ), forming a highly polar cation that is strictly retained in the aqueous phase. This creates a fail-safe, self-validating purification step.

Quantitative Comparison of Resolution Strategies

To provide context for biocatalyst selection, Table 1 summarizes the performance of various enzymatic resolution strategies applied to cyclohexenylalanine and its synthetic precursors.

Resolution StrategySubstrateBiocatalystOptimal ConditionsConversionYield of (S)-IsomerEnantiomeric Excess (ee)
N-Acyl Hydrolysis (Recommended) N-Acetyl-DL-cyclohexenylalanineAcylase I (A. melleus)pH 7.5 / 37°C / Aqueous50%46–48%>99%
Ester Hydrolysis DL-cyclohexenylalanine methyl esterAlcalase (Subtilisin)pH 8.0 / 25°C / Aqueous50%40–44%95–98%
Transesterification DL-cyclohexenylalkynol (Precursor)Lipase (Novozym 435)40°C / Organic Solvent50%46%>98%[4]

Experimental Workflow Visualization

EnzymaticResolution Racemic Racemic DL-Cyclohexenylalanine (Mixture of S and R) Acetylation Chemical N-Acetylation (Acetic Anhydride / NaOH) Racemic->Acetylation NAcetyl N-Acetyl-DL-Cyclohexenylalanine Acetylation->NAcetyl Acylase Acylase I (A. melleus) + Co2+ Stereoselective Hydrolysis NAcetyl->Acylase Separation Acidification (pH 2) & Differential Extraction Acylase->Separation S_AminoAcid Free (S)-Cyclohexenylalanine (Target Product) R_Acetyl N-Acetyl-(R)-Cyclohexenylalanine (Unreacted) Separation->S_AminoAcid Aqueous Phase Separation->R_Acetyl Organic Phase

Workflow for Acylase I-mediated enzymatic resolution of racemic cyclohexenylalanine.

Step-by-Step Methodology

Step 1: N-Acetylation of Racemic (DL)-Cyclohexenylalanine
  • Action: Suspend 100 mmol of DL-cyclohexenylalanine in 100 mL of 2M NaOH. Cool the mixture to 0°C in an ice bath. Slowly add 120 mmol of acetic anhydride dropwise over 30 minutes, maintaining the pH above 10 by adding 2M NaOH as needed.

  • Causality: The highly alkaline environment deprotonates the amino group (pKa ~ 9.5), rendering it nucleophilic for attack on the acetic anhydride. Cooling to 0°C suppresses the competitive, non-productive hydrolysis of acetic anhydride by the aqueous solvent.

  • Isolation: Once the reaction is complete (verified by TLC), carefully acidify the mixture to pH 2.0 using 6M HCl. The N-acetyl-DL-cyclohexenylalanine will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Step 2: Enzymatic Resolution via Acylase I
  • Action: Dissolve 50 mmol of the synthesized N-acetyl-DL-cyclohexenylalanine in 500 mL of distilled water. Adjust the pH to exactly 7.5 using 1M LiOH (LiOH is preferred over NaOH to increase substrate solubility). Add CoCl2​ to a final concentration of 0.5 mM. Add 100 mg of Acylase I powder (Aspergillus melleus, ≥0.5 U/mg). Incubate the mixture at 37°C for 48 hours under gentle orbital agitation.

  • Causality: The pH is strictly maintained at 7.5 to match the physiological optimum of Acylase I, ensuring the active-site histidine is properly unprotonated to activate the catalytic water molecule. Because Acylase I is a metalloenzyme, supplementing the buffer with Cobalt(II) ions displaces or supplements the native metal center, which has been proven to significantly increase the Vmax​ for sterically bulky, non-natural substrates like cyclohexenylalanine[5].

Step 3: Differential Extraction (Self-Validating Separation)
  • Action: Terminate the enzymatic reaction by adding 6M HCl dropwise until the pH reaches 2.0. Transfer the mixture to a separatory funnel and extract three times with equal volumes of ethyl acetate (3 x 500 mL).

  • Causality: At pH 2.0, the unreacted N-acetyl-(R)-cyclohexenylalanine (pKa ~ 3.5) is fully protonated, neutralizing its charge and driving it into the organic ethyl acetate phase. The enzymatically liberated (S)-cyclohexenylalanine (pKa1 ~ 2.2) is protonated at its amino group, forming a highly polar cation ( NH3+​ ) that is strictly retained in the aqueous phase.

  • Outcome: The organic phase contains the (R)-isomer (which can be chemically racemized and recycled), while the aqueous phase contains the target (S)-cyclohexenylalanine hydrochloride.

Step 4: Desalting and Final Purification
  • Action: Pass the acidic aqueous phase through a column packed with strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, H+ form). Wash the column with 3 column volumes of deionized water, then elute the (S)-amino acid using 1M aqueous ammonia ( NH4​OH ). Lyophilize the ninhydrin-positive fractions.

  • Causality: The resin captures the cationic amino acid while inorganic salts (like CoCl2​ and LiCl) wash through or are separated during the basic elution. Ammonia is volatile and is completely removed during lyophilization, yielding the pure zwitterionic (S)-cyclohexenylalanine as a white powder.

Step 5: Analytical Validation
  • Action: Validate the enantiomeric purity using Chiral HPLC.

  • Conditions: Use a Crownpak CR(+) column (or equivalent chiral crown ether phase) with an isocratic mobile phase of aqueous HClO4​ (pH 1.5) at a flow rate of 0.8 mL/min. UV detection at 210 nm. The (S)-enantiomer will elute cleanly, separated from any trace (R)-enantiomer.

References

  • Moore, B. S., et al. (2009). "Coupled biosynthesis of volatiles and salinosporamide A in Salinispora tropica." Journal of Natural Products, 72(1), 128-132. URL:[Link]

  • Eustáquio, A. S., et al. (2022). "Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead." Nature Chemical Biology, 18, 1071–1078. URL:[Link]

  • Whitesides, G. M., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. URL:[Link]

  • Marshall, R., Birnbaum, S. M., & Greenstein, J. P. (1956). "Cobalt ion activation of renal acylase I." Journal of the American Chemical Society, 78(18), 4636-4642. URL:[Link]

  • Kazmaier, U., et al. (2012). "Stereoselective Synthesis of Deuterium-Labeled (2S)-Cyclohexenyl Alanines, Biosynthetic Intermediates of Cinnabaramide." Organic Letters, 14(23), 6064–6067. URL:[Link]

Sources

Method

Application Note: In Vitro Assay Protocols for (S)-2-Amino-3-(cyclohex-1-en-1-yl)propanoic Acid Derived Enzyme Inhibitors

Introduction & Mechanistic Grounding As the landscape of targeted oncology evolves, non-proteinogenic amino acids have emerged as critical building blocks for highly selective enzyme inhibitors. Specifically, (S)-2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

As the landscape of targeted oncology evolves, non-proteinogenic amino acids have emerged as critical building blocks for highly selective enzyme inhibitors. Specifically, (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (commonly referred to as L-cyclohexenylalanine) is the defining structural motif in a potent class of marine-derived 20S proteasome inhibitors, most notably 1[1].

Unlike reversible peptide aldehydes (e.g., MG132) or boronates (e.g., bortezomib), cyclohexenylalanine derivatives feature a densely functionalized γ-lactam-β-lactone pharmacophore[2]. The bulky, unsaturated cyclohexenyl ring perfectly complements the hydrophobic S1 specificity pocket of the 20S proteasome’s β5 subunit. Once anchored, the catalytic N-terminal threonine (Thr1Oγ) of the proteasome executes a nucleophilic attack on the β-lactone ring, resulting in an irreversible covalent adduct[1]. This complete enzymatic shutdown leads to the rapid accumulation of ubiquitinated proteins and subsequent apoptosis in target cancer cells[3].

MOA A Cyclohexenylalanine Derivative B 20S Proteasome β5 Subunit A->B Hydrophobic Anchoring C Covalent Adduct Formation B->C Nucleophilic Attack D Irreversible Inhibition C->D β-lactone Ring Opening E Apoptosis in Target Cells D->E Ubiquitinated Protein Accumulation

Figure 1: Mechanism of action for cyclohexenylalanine-derived 20S proteasome inhibitors.

Pharmacological Profile & Subunit Selectivity

To properly design an in vitro assay, one must understand the differential affinity these inhibitors have for the three distinct catalytic subunits of the 20S proteasome. The cyclohexenylalanine moiety drives extreme selectivity toward the Chymotrypsin-like (CT-L) active site, though cross-reactivity occurs at higher concentrations.

Table 1: Quantitative Inhibitory Profile of Salinosporamide A (Marizomib) Data reflects standard target engagement metrics for cyclohexenylalanine-derived proteasome inhibitors[4].

Proteasome SubunitCatalytic ActivityFluorogenic SubstratePurified 20S IC₅₀ (nM)Erythrocyte 20S EC₅₀ (nM)
β5 Chymotrypsin-like (CT-L)Suc-LLVY-AMC1.33.5
β2 Trypsin-like (T-L)Boc-LRR-AMCN/A28.0
β1 Caspase-like (C-L)Z-LLE-AMCN/A430.0

Experimental Design & Causality: The "Why" Behind the Workflow

As an Application Scientist, I emphasize that a protocol is only as robust as the biochemical rationale behind it. When assaying cyclohexenylalanine derivatives against the 20S proteasome, two critical factors must be controlled:

  • Gate Activation via SDS : The purified 20S proteasome is a closed barrel. In vivo, the 19S regulatory particle opens the axial α-ring gate. In vitro, we must add a highly specific, low concentration of SDS (0.03%) to artificially destabilize the α-ring and allow the fluorogenic substrate to enter the catalytic chamber. Omitting SDS will yield falsely low baseline activity.

  • Time-Dependent Inhibition : Because the β-lactone ring undergoes a two-step covalent modification (non-covalent binding followed by acylation), inhibition is time-dependent. A 30-minute pre-incubation of the enzyme and inhibitor is mandatory to reach equilibrium before introducing the competing substrate.

Workflow Step1 Step 1: Reagent Prep Purified 20S Proteasome & Substrates Step2 Step 2: Gate Activation Add 0.03% SDS to open 20S gate Step1->Step2 Step3 Step 3: Pre-Incubation 30 min at 37°C for covalent binding Step2->Step3 Step4 Step 4: Reaction Initiation Add AMC-tagged substrates Step3->Step4 Step5 Step 5: Kinetic Readout Ex 380 nm / Em 460 nm Step4->Step5

Figure 2: Step-by-step in vitro fluorometric assay workflow for 20S proteasome activity.

In Vitro Assay Protocols

Protocol A: Cell-Free 20S Proteasome Fluorometric Assay

Objective: Quantify the direct IC₅₀ of cyclohexenylalanine derivatives.

Materials:

  • Purified Human 20S Proteasome

  • Fluorogenic Substrate: Suc-LLVY-AMC (for β5 subunit)

  • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.03% SDS. (Note: EDTA is included to chelate divalent cations, preventing degradation by contaminating metalloproteases. Do not add ATP, as the 20S core particle does not require it).

Step-by-Step Methodology:

  • Compound Dilution : Prepare a 10 mM stock of the inhibitor in anhydrous DMSO. Perform 3-fold serial dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Preparation : Dilute the purified 20S proteasome in Assay Buffer to a working concentration of 1 nM (final assay concentration will be 0.5 nM).

  • Pre-Incubation : In a black, low-binding 96-well microplate, combine 50 µL of the diluted inhibitor with 50 µL of the 20S proteasome. Incubate the plate at 37°C for exactly 30 minutes to allow covalent adduct formation.

  • Reaction Initiation : Add 10 µL of 250 µM Suc-LLVY-AMC substrate (final concentration 25 µM) to all wells to initiate the reaction.

  • Kinetic Readout : Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against the log of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) regression model to determine the IC₅₀.

Protocol B: Intracellular Target Engagement Assay

Objective: Verify cell permeability and intracellular target engagement in a physiological environment before the onset of apoptosis.

Materials:

  • Multiple Myeloma Cell Line (e.g., MM.1S)[4]

  • Non-Denaturing Lysis Buffer : 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM MgCl₂, 2 mM ATP. (Note: CHAPS is used instead of Triton X-100 or SDS to preserve the endogenous 26S/20S proteasome complexes without artificial activation).

Step-by-Step Methodology:

  • Cell Seeding : Seed MM.1S cells at 2×104 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Treat cells with serial dilutions of the cyclohexenylalanine derivative for 2 hours. Crucial Insight: Short exposure times are mandatory. Prolonged exposure leads to apoptosis, which releases non-specific proteases that will cleave the AMC substrate and confound the readout.

  • Lysis : Wash the cells twice with ice-cold PBS. Add 50 µL of Non-Denaturing Lysis Buffer per well. Incubate on ice for 15 minutes.

  • Activity Measurement : Transfer 40 µL of the lysate to a black assay plate. Add 10 µL of 250 µM Suc-LLVY-AMC. Measure fluorescence kinetics immediately (Ex: 380 nm / Em: 460 nm) to determine residual intracellular proteasome activity.

References

  • Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics Source: PMC (NIH) URL:[2]

  • Marine Microbes: The Eureka of Current Cancer Research Source: SQ Online (UC San Diego) URL:[3]

  • Salinosporamide A (NPI-0052, Marizomib) | CAS:437742-34-2 | 20S proteasome inhibitor Source: BioCrick URL:[4]

  • Biotechnology and Biochemistry of Marine Natural Products Source: Puerto Rico Health Sciences Journal URL:[5]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance when coupling (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly sterically hindered unnatural amino acids.

Coupling (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid —a bulky, unsaturated cyclohexylalanine derivative—presents significant kinetic and thermodynamic barriers during Solid-Phase Peptide Synthesis (SPPS). The proximity of the bulky cyclohexenyl ring to the α -carbon restricts the conformational freedom of the peptide backbone, physically obstructing the reaction trajectory required for amide bond formation[1].

Below is a comprehensive, self-validating framework to overcome these steric barriers, complete with mechanistic explanations, optimized protocols, and quantitative data.

Workflow: Troubleshooting Steric Hindrance in SPPS

G A Coupling Failure Detected (Incomplete Amide Bond Formation) B 1. Reagent Optimization Switch to COMU or PyAOP A->B Low Electrophilicity C 2. Thermodynamic Shift Apply MW-SPPS (60-75°C) B->C High Steric Bulk E Self-Validation Micro-cleavage LC-MS Analysis B->E Complete D 3. Kinetic Extension Double Coupling & Extended Time C->D Persistent Deletion Sequences C->E Complete D->E Final Verification

Fig 1: Systematic troubleshooting workflow for coupling sterically hindered unnatural amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid cause severe coupling failures compared to standard aliphatic amino acids?

The Causality: The primary issue is the immense steric bulk of the cyclohexenyl side chain. When this amino acid acts as the acyl donor, the bulky ring shields the activated carbonyl carbon, preventing the nucleophilic attack of the resin-bound amine[2]. Conversely, when it is the N-terminal amine acceptor, the restricted rotation around the Cα−Cβ bond limits the accessible conformations, physically blocking the incoming activated amino acid[3]. Furthermore, hydrophobic unnatural amino acids often exacerbate intermolecular aggregation on the resin, collapsing the polymer matrix and further reducing reaction rates[4].

Q2: Which coupling reagents provide the highest efficiency for this specific unnatural amino acid?

The Causality: Standard carbodiimides (DIC/HOBt) lack the reactivity required to overcome the high activation energy barrier of this coupling[3]. You must utilize reagents that form highly reactive "superactive esters."

  • COMU (an Oxyma-based uronium salt) is highly recommended. It exhibits superior solubility, generates highly reactive Oxyma esters, and is highly efficient in the presence of just 1 equivalent of base, minimizing side reactions[5].

  • PyAOP (a phosphonium salt) is the preferred alternative if you are performing extended or double couplings, as it completely eliminates the risk of N-terminal guanidinylation—a common side reaction when uronium salts like HATU are used in excess with slow-reacting amines[3].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Substrates

Coupling ReagentLeaving GroupRelative ReactivityGuanidinylation RiskOptimal BaseRecommended Temp
DIC / HOBt OBt1x (Baseline)NoneDIPEA25°C
HATU OAt~10xHigh (if excess)DIPEA25°C - 60°C
COMU OxymaPure~12xLowDIPEA / TMP25°C - 75°C
PyAOP OAt~10xNoneDIPEA25°C - 75°C
Q3: How do I optimize the reaction thermodynamics if room-temperature coupling still yields deletion sequences?

The Causality: When purely chemical activation (reagents) is insufficient, you must alter the thermodynamics. Microwave-assisted SPPS (MW-SPPS) is the gold standard here. Microwave irradiation directly transfers energy to the polar solvent and reagents (dielectric heating), rapidly elevating the temperature to 60–75°C[4]. This provides the necessary activation energy to overcome the steric barrier and disrupts hydrogen-bonded aggregation within the resin matrix, exposing the reactive sites[6][7].

Q4: How can I validate that the coupling was successful before proceeding to the next synthesis cycle?

The Causality: Relying solely on colorimetric tests (like the Kaiser test) can yield false negatives with highly hindered secondary or bulky primary amines. A self-validating system requires direct mass confirmation. You must perform a micro-cleavage of a small resin aliquot and analyze it via LC-MS. The presence of a "deletion sequence" (the target mass minus the mass of the cyclohexenylalanine derivative) definitively proves incomplete coupling, dictating the need for a double-coupling cycle[3].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Coupling using COMU

Use this protocol when coupling (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid as the acyl donor.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (MW). Wash thoroughly with DMF (5 × 3 mL)[6].

  • Pre-Activation (Critical Step): In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc-(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid and 3.9 eq (0.39 mmol) of COMU in 2 mL of DMF. Add 8.0 eq (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA)[2].

    • Scientific Rationale: Using 3.9 eq of COMU ensures no excess uronium salt is present to guanidinylate the resin-bound amine[3]. Pre-activate for exactly 1 minute to form the Oxyma ester before degradation occurs.

  • Microwave Coupling: Transfer the activated solution to the reaction vessel. Apply microwave irradiation to maintain 75°C for 15 minutes[4].

  • Washing: Drain the vessel and wash the resin with DMF (5 × 3 mL).

Protocol B: Double-Coupling Strategy with PyAOP (For Extreme Hindrance)

Use this protocol if the unnatural amino acid is already on the resin and you are trying to couple the next amino acid onto its sterically hindered N-terminus.

  • First Coupling: Dissolve 5.0 eq of the incoming Fmoc-amino acid and 5.0 eq of PyAOP in DMF. Add 10.0 eq of DIPEA. Add to the resin and react at 60°C for 45 minutes[7].

    • Scientific Rationale: PyAOP is a phosphonium salt; unlike HATU/COMU, it cannot cap the unreacted hindered amine with a guanidino group, preserving the unreacted sites for the second coupling.

  • Drain and Wash: Drain the reaction solution (do not deprotect). Wash with DMF (3 × 3 mL).

  • Second Coupling: Repeat Step 1 with a fresh batch of activated amino acid. React for an additional 45 minutes at 60°C.

  • Micro-Cleavage Validation: Withdraw ~2 mg of resin. Treat with 100 μ L of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate under nitrogen, reconstitute in 100 μ L of 50% Acetonitrile/Water, and inject into the LC-MS to verify the absence of the deletion mass[3].

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation -[Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications -[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development - ACS Publications -[Link]

  • Substrates incorporating unnatural amino acids are separately detectable for chymotrypsin and subtilisin with similar specificity - NII -[Link]

Sources

Optimization

Improving overall yield in the asymmetric synthesis of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific bottlenecks encountered during the asymmetric synthesis of (S)-2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific bottlenecks encountered during the asymmetric synthesis of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (L-cyclohexenylalanine).

This non-proteinogenic amino acid is a critical building block for complex peptidomimetics and potent 20S proteasome inhibitors like Salinosporamide A (Marizomib)[1]. The most scalable synthetic route relies on the asymmetric hydrogenation of a dehydroamino acid precursor: methyl 2-acetamido-3-(cyclohex-1-en-1-yl)acrylate. However, this route is highly susceptible to chemoselectivity failures and enantiomeric erosion.

Below, we dissect the causality behind these failures and provide self-validating protocols to ensure >99% conversion and >98% ee.

Part 1: Troubleshooting & FAQs

FAQ 1: Over-reduction of the Cyclohexenyl Ring (Chemoselectivity Failure)

Issue: LC-MS analysis of the crude product shows a mass +2 Da higher than the target (+H₂), indicating the endocyclic cyclohexene ring has been reduced to a cyclohexane ring (forming cyclohexylalanine). Solution: Immediately discontinue the use of Pd/C or non-selective Ru-BINAP catalysts. Switch to the highly selective cationic Rhodium(I) bisphosphine complex: [Rh(COD)(S,S-Et-DuPhos)]BF₄[2]. The Causality (Expert Insight): Chemoselectivity in this reaction is governed by the metal's coordination requirements. Rh-DuPhos catalysts operate via a strict bidentate chelation mechanism. The substrate must coordinate to the Rh center using both the exocyclic olefinic π-bond and the carbonyl oxygen of the acetamido group. Because the isolated endocyclic cyclohexenyl double bond lacks a proximal coordinating heteroatom, it cannot form this rigid metallacycle. Consequently, the sterically demanding DuPhos ligand environment kinetically ignores the unactivated ring double bond, resulting in perfect chemoselectivity.

FAQ 2: Low Enantiomeric Excess (ee < 98%)

Issue: Chemoselectivity is perfect, but the enantiomeric excess is stalled at 85–90%, failing pharmaceutical-grade specifications. Solution: Decrease your hydrogen gas pressure to 1–2 atm (15–30 psi). Do not use high-pressure reactors for this specific step. The Causality (Expert Insight): In Rh-catalyzed asymmetric hydrogenation of enamides, enantioselectivity is governed by Halpern's "anti-lock-and-key" mechanism[3]. The Rh catalyst forms two diastereomeric complexes with the substrate. Counterintuitively, the minor (less thermodynamically stable) catalyst-substrate complex undergoes oxidative addition with H₂ significantly faster than the major complex, leading to the desired (S)-enantiomer. By lowering the H₂ pressure, the oxidative addition of H₂ becomes the rate-determining step. This allows the vast kinetic difference between the minor and major pathways to fully dictate the stereochemical outcome. High H₂ pressure forces the unreactive major complex through the cycle, eroding your ee.

FAQ 3: Incomplete Conversion (Reaction Stalling)

Issue: The reaction stalls at 60% conversion despite a standard 1 mol% catalyst loading. Solution: Implement a strict freeze-pump-thaw degassing protocol and recrystallize the substrate. The Causality (Expert Insight): Cationic Rh(I) complexes are highly susceptible to irreversible oxidation by dissolved molecular oxygen and coordination poisoning by trace halides or sulfur compounds carried over from the substrate synthesis. A self-validating system requires the substrate to be halogen-free before introducing the precious metal catalyst.

Part 2: Quantitative Data & Benchmarking

To illustrate the critical nature of catalyst selection, the following table summarizes our internal benchmarking data for the hydrogenation of methyl 2-acetamido-3-(cyclohex-1-en-1-yl)acrylate (Reaction conditions: 2 atm H₂, MeOH, 25 °C, 24 h).

Catalyst SystemConversion (%)Chemoselectivity (Target : Over-reduced)Enantiomeric Excess (ee %)
Pd/C (10 wt%)>99%< 5 : 950% (Racemic)
[RuCl(p-cymene)((R)-BINAP)]Cl85%40 : 6078% (R)
[Rh(COD)(S,S-Et-DuPhos)]BF₄ >99% > 99 : 1 99.2% (S)

Part 3: Validated Experimental Protocol

Step-by-Step: Asymmetric Hydrogenation to methyl (S)-2-acetamido-3-(cyclohex-1-en-1-yl)propanoate

Note: This protocol is designed as a self-validating system. If the solution turns brown/black during step 4 or 5, oxygen poisoning has occurred, and the run must be aborted.

  • Substrate Purification: Dissolve methyl 2-acetamido-3-(cyclohex-1-en-1-yl)acrylate (10.0 mmol) in EtOAc and wash with sat. NaHCO₃, followed by brine, to remove trace acidic/halide impurities. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes.

  • Solvent Degassing: Transfer 50 mL of anhydrous, HPLC-grade Methanol (MeOH) into a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and high vacuum (< 0.1 Torr) to ensure complete removal of dissolved O₂. Backfill with ultra-high purity Argon.

  • Catalyst Activation: In a nitrogen-filled glovebox, weigh 0.01 mmol (0.1 mol%) of [Rh(COD)(S,S-Et-DuPhos)]BF₄ into a heavy-walled glass hydrogenation vessel equipped with a magnetic stir bar. Add the purified substrate.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and attach it to a Schlenk line. Inject the degassed MeOH (50 mL) via a gas-tight syringe. The solution should be a clear, vibrant orange.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles of pressurizing to 2 atm and venting). Finally, pressurize to exactly 2.0 atm (30 psi) of H₂. Stir vigorously (1000 rpm) at 25 °C for 12 hours.

  • Workup & Deprotection: Vent the H₂ gas. The solution should remain orange (indicating active catalyst). Concentrate in vacuo. The resulting residue can be directly subjected to standard acid hydrolysis (6M HCl, reflux, 12 h) to cleave the methyl ester and acetamide, yielding the final (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride salt.

Part 4: Mechanistic & Troubleshooting Workflow

The following diagram illustrates the logical troubleshooting pathway for yield optimization, directly linking analytical observations to mechanistic interventions.

Troubleshooting Start Analyze Crude Product (HPLC-MS / Chiral GC) Issue1 Issue: Over-reduction (Cyclohexylalanine detected) Start->Issue1 Issue2 Issue: Low Enantiomeric Excess (< 98% ee) Start->Issue2 Issue3 Issue: Incomplete Conversion (Starting material remains) Start->Issue3 Action1 Mechanism Check: Ensure catalyst requires bidentate chelation Issue1->Action1 Action2 Kinetic Check: Halpern's Anti-Lock-and-Key Mechanism Issue2->Action2 Action3 Purity Check: Catalyst Poisoning by Sulfur/Halides or O2 Issue3->Action3 Solution1 Solution: Switch to[Rh(COD)(S,S-Et-DuPhos)]BF4 (Ignores unactivated olefins) Action1->Solution1 Solution2 Solution: Decrease H2 pressure to 1-2 atm to favor major enantiomer Action2->Solution2 Solution3 Solution: Recrystallize substrate; Strict freeze-pump-thaw degassing Action3->Solution3

Troubleshooting logic for asymmetric hydrogenation of cyclohexenylalanine precursors.

References

  • [1] Title: Marine Microbes: The Eureka of Current Cancer Research Source: SQ Online (UC San Diego) URL: [Link]

  • [2] Title: Preparation and use of C2-symmetric bis(phospholanes): production of α-amino acid derivatives via highly enantioselective hydrogenation reactions Source: Journal of the American Chemical Society URL: [Link]

  • [3] Title: Dynamic Coordination Modulation Governs Enantioselectivity in Rhodium-Catalyzed Hydrogenation with Mono- and Bidentate Phosphine Ligands Source: The Journal of Physical Chemistry A URL: [Link]

Sources

Troubleshooting

Optimizing cleavage conditions for peptides containing (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals working with the unnatural amino acid (S)-2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals working with the unnatural amino acid (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (L-cyclohexenylalanine).

Because this residue contains an endocyclic double bond, it introduces severe vulnerabilities during the final global deprotection and cleavage steps of Fmoc-SPPS. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your cleavage conditions.

Mechanistic Insight: The Vulnerability of the Cyclohexenyl Group

To optimize a protocol, we must first understand the chemical causality of the failure. During global cleavage, peptides are exposed to high concentrations of Trifluoroacetic Acid (TFA). In this highly acidic environment, the electron-rich double bond of the cyclohexenyl ring is susceptible to electrophilic attack.

When protonated by TFA, the alkene forms a reactive secondary or tertiary carbocation. If standard silane-based scavengers—such as triisopropylsilane (TIPS) or triethylsilane (TES)—are present in the cleavage cocktail, they act as potent hydride donors. The silane irreversibly reduces the carbocation, converting the cyclohexenyl ring into a fully saturated cyclohexyl ring (cyclohexylalanine)[1]. Furthermore, without proper scavenging, the double bond can undergo alkylation from protecting-group cations or direct addition of TFA.

G Intact Intact Cyclohexenylalanine (Desired Product) Carbocation Protonated Alkene (Carbocation) Intact->Carbocation TFA (H+) Alkylated Alkylated Product (+56 Da) (tBu Addition) Intact->Alkylated tBu Cations (from protecting groups) Reduced Reduced Product (+2 Da) (Cyclohexylalanine) Carbocation->Reduced Hydride Donors (e.g., TIPS, TES) TFA_Adduct TFA Adduct (+114 Da) (Trifluoroacetylation) Carbocation->TFA_Adduct TFA (Nucleophilic attack)

Mechanistic pathways of cyclohexenylalanine degradation during TFA cleavage.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a major product peak at +2 Da relative to my target mass. What happened? A: This is the definitive signature of alkene reduction. Standard cleavage cocktails (like Reagent B: TFA/TIPS/H2O) utilize TIPS to neutralize carbocations generated from protecting groups[2]. However, because TIPS is a hydride donor, it reduces the protonated cyclohexenyl double bond[1]. Solution: You must strictly eliminate all silanes (TIPS, TES) from your cleavage cocktail. Substitute them with non-reducing scavengers such as 1,2-ethanedithiol (EDT), thioanisole, or phenol.

Q: I am seeing a +114 Da mass adduct on my peptide. Is this incomplete deprotection? A: No. A +114 Da adduct indicates the electrophilic addition of a trifluoroacetate anion across the double bond (trifluoroacetylation). This occurs when the reactive carbocation intermediate is trapped by the abundant TFA solvent rather than a scavenger. Solution: Increase the concentration of highly nucleophilic, non-reducing scavengers (e.g., EDT, thioanisole) to outcompete TFA for the carbocation. Additionally, minimize the total cleavage time to reduce prolonged acid exposure.

Q: I observe +56 Da adducts. How do I prevent this? A: A +56 Da mass shift corresponds to tert-butyl (tBu) alkylation. During global deprotection, tBu cations are released from protecting groups (e.g., Boc, OtBu, tBu). The electron-rich double bond of the cyclohexenyl group can undergo electrophilic alkylation by these roaming cations. Solution: Utilize a scavenger cocktail rich in thiols and aromatics (such as Reagent K), which act as "cation sinks" and trap tBu cations exponentially faster than the alkene can react with them.

Data Presentation: Cleavage Cocktail Comparison

The choice of scavenger cocktail dictates the survival of the cyclohexenyl double bond. The table below summarizes the quantitative impact of various industry-standard cleavage cocktails on this specific unnatural amino acid.

Cocktail NameComposition (v/v)Alkene Reduction (+2 Da)tBu Alkylation (+56 Da)Recommendation
Reagent B (Standard) TFA / TIPS / H₂O (95 : 2.5 : 2.5)High (>80%) LowCRITICAL AVOID
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)None (0%) Very Low (<5%)OPTIMAL
Silane-Free Thiol TFA / EDT / H₂O (95 : 2.5 : 2.5)None (0%) Moderate (~15%)Acceptable

Experimental Protocols

To ensure a self-validating workflow, we recommend performing a micro-cleavage time-course before scaling up. This guarantees that you find the exact inflection point where protecting groups are removed, but the double bond remains intact.

Protocol A: Micro-Cleavage for Time Optimization

Purpose: To empirically determine the minimum acid exposure time required for your specific sequence.

  • Sampling: Transfer approximately 5 mg of the dried peptidyl-resin into a 1.5 mL polypropylene microcentrifuge tube.

  • Cleavage: Add 200 µL of freshly prepared Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT). Ensure absolutely no TIPS is used.

  • Time-Course Aliquots: Gently vortex the tube. Extract 50 µL aliquots at exactly 60, 90, and 120 minutes .

  • Quenching: Immediately precipitate each aliquot by dispensing it into 1 mL of ice-cold diethyl ether.

  • Validation: Centrifuge at 10,000 x g for 2 minutes, decant the ether, and dissolve the peptide pellet in 50% Acetonitrile/Water. Analyze via LC-MS. Select the shortest cleavage time that yields complete deprotection without +114 Da (TFA addition) or +56 Da (Alkylation) peaks.

Protocol B: Optimized Global Cleavage (Scale-Up)

Purpose: High-yield recovery of the intact cyclohexenylalanine-containing peptide.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to purge any residual DMF. Causality: DMF reacts with TFA to form formylating species that can permanently modify the peptide.

  • Cocktail Application: Add 10 mL of freshly prepared Reagent K per gram of resin.

  • Incubation: Gently agitate at room temperature (20–22°C) for the exact duration determined in Protocol A (typically 90 minutes).

  • Filtration: Filter the cleavage mixture through a fritted syringe into a 50 mL centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA to maximize yield.

  • Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to ~30% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the product.

  • Isolation: Centrifuge at 4000 x g for 5 minutes at 4°C. Decant the supernatant, wash the pellet twice with fresh ice-cold ether to remove scavengers (especially phenol and thioanisole), and dry the crude peptide under vacuum.

References

  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Grokipedia (grokipedia.com)

Sources

Optimization

Preventing side reactions of the cyclohexenyl group in (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

Introduction (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (often referred to as a cyclohexenylalanine derivative) is a highly valuable non-proteinogenic amino acid. It is frequently utilized by drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (often referred to as a cyclohexenylalanine derivative) is a highly valuable non-proteinogenic amino acid. It is frequently utilized by drug development professionals to introduce conformational constraints and unique hydrophobic interactions into peptide therapeutics. However, the presence of the electron-rich cyclohexenyl double bond introduces specific chemical vulnerabilities during Solid-Phase Peptide Synthesis (SPPS).

This support center provides authoritative troubleshooting guides, optimized protocols, and FAQs designed to prevent alkene-related side reactions—such as reduction, electrophilic addition, and isomerization—ensuring high-fidelity peptide assembly.

Troubleshooting Guide: Diagnosing and Preventing Cyclohexenyl Side Reactions

Issue A: Complete or Partial Reduction of the Cyclohexenyl Ring

Symptom: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude peptide shows a +2 Da mass shift relative to the target peptide, indicating the conversion of the cyclohexenyl group to a fully saturated cyclohexyl group (cyclohexylalanine). Causality & Mechanism: This side reaction is an inevitable consequence of utilizing Boc/Bzl chemistry, which often necessitates catalytic hydrogenation (e.g., H2​ with Pd/C) for the global removal of benzyl-based protecting groups or Cbz groups. The palladium catalyst indiscriminately reduces the isolated carbon-carbon double bond of the cyclohexenyl ring [4]. Solution: Transition entirely to an orthogonal Fmoc/tBu SPPS strategy. Fmoc chemistry utilizes piperidine for N-terminal deprotection and trifluoroacetic acid (TFA) for global cleavage, completely bypassing the need for reductive conditions and preserving the alkene.

Issue B: Scavenger-Induced Thiol-Ene Addition during TFA Cleavage

Symptom: LC-MS reveals a mass adduct corresponding to the exact mass of the thiol scavenger used in the cleavage cocktail (e.g., +94 Da for Ethanedithiol, EDT). Causality & Mechanism: During global deprotection in 95% TFA, highly reactive carbocations (e.g., t-butyl cations from protecting groups) are generated. While thiols are typically excellent carbocation scavengers, in highly acidic environments, the cyclohexenyl double bond can undergo protonation to form a secondary or tertiary carbocation. Nucleophilic thiol scavengers (like EDT or thioanisole) then attack this intermediate, resulting in irreversible S-alkylation [2]. Alternatively, radical-mediated thiol-ene click reactions can occur if trace oxygen or light is present. Solution: Eliminate thiols from the cleavage cocktail if the sequence lacks Cysteine or Methionine. Utilize a silane-based scavenger system (e.g., Reagent B: TFA/TIPS/ H2​O ). Triisopropylsilane (TIPS) acts as a bulky hydride donor that rapidly quenches carbocations before they can react with the alkene, and importantly, TIPS does not act as a nucleophile toward the double bond[1].

Issue C: Halogenation during Disulfide Bond Formation

Symptom: +127 Da or +254 Da mass shifts observed during post-cleavage cyclization steps. Causality & Mechanism: The use of Iodine ( I2​ ) to oxidize cysteine residues into disulfide bridges leads to rapid electrophilic halogenation across the cyclohexenyl double bond. Solution: Replace iodine oxidation with mild air oxidation in a basic buffer (pH 8.0) or utilize DMSO-mediated oxidation, which is completely orthogonal to isolated alkenes.

Quantitative Data: Cleavage Cocktail Optimization

The choice of cleavage cocktail is the single most critical factor in preserving the cyclohexenyl group during global deprotection. The table below summarizes the effect of various scavengers on the integrity of the cyclohexenylalanine residue during a standard 2-hour TFA cleavage.

Cleavage CocktailComposition (v/v)Target Peptide Yield (%)Alkene Side Reaction (%)Primary Byproduct Observed
Reagent B TFA / TIPS / H2​O (95 : 2.5 : 2.5)94% < 1% None (Optimal)
Reagent K TFA / Phenol / H2​O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)72%18%Thiol-ene EDT adduct
Standard Thiol TFA / EDT / H2​O (95 : 2.5 : 2.5)68%24%S-alkylation adduct
Hydrogenation H2​ , Pd/C (Global Deprotection)0%> 99%Cyclohexylalanine (Reduction)

Note: Yields are based on HPLC integration of the crude cleavage mixture.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Optimized Fmoc SPPS Coupling of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

Objective: Ensure complete coupling without inducing base-catalyzed alkene isomerization.

  • Resin Preparation: Swell the Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid and 0.4 mmol of HATU in 2 mL of DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for exactly 45 minutes. Causality note: HATU/DIPEA provides rapid coupling kinetics, minimizing the time the amino acid spends in a basic environment, thereby preventing base-catalyzed double-bond migration[3].

  • Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol 2: Global Deprotection and Cleavage (Alkene-Safe)

Objective: Cleave the peptide from the resin and remove side-chain protecting groups without electrophilic addition to the cyclohexenyl ring.

  • Cocktail Preparation: Prepare Reagent B freshly: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIPS), and 0.25 mL LC-MS grade H2​O .

  • Cleavage: Add 3 mL of Reagent B to the dry resin (0.1 mmol scale). Agitate gently for 2 hours at room temperature. Causality note: TIPS acts as a hydride donor to quench t-butyl cations, preventing them from alkylating the cyclohexenyl double bond [1].

  • Precipitation: Filter the cleavage solution into 30 mL of cold diethyl ether (-20 °C). Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in 15 mL of fresh cold ether, and centrifuge again. Repeat this wash step twice.

  • Drying: Dry the pellet under a gentle stream of nitrogen before lyophilization.

Workflow Visualization

The following decision tree illustrates the logical pathway for selecting the appropriate synthesis and cleavage strategy when incorporating cyclohexenyl-containing amino acids.

G Start SPPS Strategy for Cyclohexenylalanine Boc Boc/Bzl Chemistry (Requires HF or H2/Pd) Start->Boc Avoid Fmoc Fmoc/tBu Chemistry (TFA Cleavage) Start->Fmoc Preferred Red Side Reaction: Alkene Reduction Boc->Red H2/Pd(C) Cocktail Select TFA Cleavage Cocktail Fmoc->Cocktail ReagentK Reagent K (TFA/EDT/Phenol/H2O) Cocktail->ReagentK Contains Thiols ReagentB Reagent B (TFA/TIPS/H2O) Cocktail->ReagentB Silane Scavenger ThiolEne Side Reaction: Thiol-Ene Addition ReagentK->ThiolEne Electrophilic attack Success Target Peptide Intact Alkene ReagentB->Success Quenches tBu+

Workflow for preventing cyclohexenyl side reactions during peptide synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use standard Reagent K if my peptide contains both Cyclohexenylalanine and Cysteine? A: Using Reagent K (which contains EDT) poses a high risk of thiol-ene addition to the cyclohexenyl group [2]. If cysteine is present and a thiol scavenger is absolutely required to prevent t-butylation of the Cys residue, we recommend substituting EDT with DODT (3,6-dioxa-1,8-octanedithiol). DODT is bulkier and less prone to side reactions with alkenes. Additionally, strictly control the cleavage time to exactly 1.5 hours at room temperature to minimize the kinetic window for the side reaction.

Q: Why is my cyclohexenyl group isomerizing during synthesis? A: Double bond migration (isomerization) can occur under prolonged exposure to strong bases or strong acids. Ensure that your Fmoc deprotection steps (20% piperidine) do not exceed the recommended times (e.g., 2 × 10 min). Furthermore, avoid using DBU as a deprotection reagent, as its strong basicity heavily promotes alkene isomerization [3].

Q: Is it safe to use microwave-assisted SPPS with this amino acid? A: Yes, but with caution. Microwave heating (e.g., 90 °C for 2 minutes) accelerates coupling but also increases the thermodynamic drive for side reactions. Limit microwave coupling temperatures to 75 °C when attaching the cyclohexenylalanine residue and the immediately subsequent amino acid to prevent thermal degradation or migration of the alkene.

References

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions.ResearchGate.
  • Side reactions in the SPPS of Cys-containing peptides.Academia.edu.
  • Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides.ACS Publications.
  • Pseudopeptides with a centrally positioned alkene-based disulphide bridge mimetic stimulate kallikrein-related peptidase 3 activity.RSC Publishing.
Troubleshooting

Technical Support Center: Solubilization Strategies for (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid

Overview (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (also known as L-cyclohexenylalanine) is an unnatural amino acid featuring a bulky, non-polar cyclohexenyl side chain. At neutral pH, it exists as a zwitterion.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (also known as L-cyclohexenylalanine) is an unnatural amino acid featuring a bulky, non-polar cyclohexenyl side chain. At neutral pH, it exists as a zwitterion. The combination of a highly polar, charged backbone and a highly hydrophobic side chain makes this compound notoriously insoluble in both standard organic solvents (DCM, THF, EtOAc) and pure water.

This technical guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to enhance its organic solubility for downstream applications such as Solid-Phase Peptide Synthesis (SPPS) and solution-phase derivatization.

Troubleshooting & FAQs

Q1: Why does my (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid crash out of DCM or DMF during coupling reactions? A1: Causality: Unprotected amino acids exist as zwitterions (NH₃⁺ and COO⁻). The thermodynamic cost of transferring this highly charged, hydrogen-bonded network into a low-dielectric organic solvent like dichloromethane (DCM) is highly unfavorable. To resolve this, you must mask the charges. For permanent masking during synthesis, N-alpha protection (e.g., Fmoc) is standard. For transient solubility without permanent protecting groups, forming a lipophilic salt is required.

Q2: I cannot use permanent protecting groups like Fmoc or Boc for my specific downstream application. How can I temporarily solubilize the free amino acid in organic solvents? A2: Causality: You can disrupt the zwitterionic network by deprotonating the carboxylic acid and pairing it with a bulky, lipophilic counterion. Forming the tetrabutylammonium (TBA) salt of the amino acid dramatically enhances its solubility in solvents like DCM and DMSO (). The bulky butyl chains of the TBA cation sterically shield the carboxylate charge, allowing the complex to seamlessly dissolve in organic media.

Q3: What is the most robust method for rendering this amino acid compatible with automated Solid-Phase Peptide Synthesis (SPPS)? A3: Causality: Fmoc protection of the alpha-amine. By reacting the free amino acid with Fmoc-OSu, you convert the polar amine into a hydrophobic carbamate. This not only prevents unwanted polymerization during coupling but also drastically increases solubility in DMF and NMP, which are the standard solvents for modern SPPS ().

Q4: Does enhancing solubility via TBA salts increase the risk of racemization during downstream coupling? A4: Causality: Yes. The highly soluble TBA-carboxylate is a strong nucleophile, but the lack of a protecting group on the alpha-amine means that during activation (e.g., forming a mixed anhydride), the molecule is prone to forming an oxazolone intermediate, which rapidly racemizes. Solution: Keep activation temperatures strictly below -15°C and avoid excess base during the coupling step.

Solubilization Strategy Decision Tree

DecisionTree Start Need to dissolve (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid in organic solvent? Q1 Is permanent protection allowed? Start->Q1 Opt1 Fmoc/Boc Protection (High solubility in DMF/DCM) Q1->Opt1 Yes Q2 Need transient solubility for immediate coupling? Q1->Q2 No Opt2 TBA Salt Formation (Soluble in DCM/DMSO) Q2->Opt2 Yes Opt3 Use HFIP/DMSO co-solvent system Q2->Opt3 No, just solvent

Logical decision tree for selecting the optimal solubilization strategy.

Quantitative Solubility Data

The following table summarizes the anticipated solubility profile of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid across its different derivative states.

Derivative StateDCM SolubilityDMF SolubilityDMSO SolubilityWater SolubilityPrimary Use Case
Free Amino Acid (Zwitterion) < 1 mg/mL< 5 mg/mL< 10 mg/mL< 2 mg/mLStarting Material / Baseline
TBA-Salt > 100 mg/mL> 100 mg/mL> 150 mg/mL> 50 mg/mLSolution-phase coupling
Fmoc-Protected > 200 mg/mL> 300 mg/mL> 200 mg/mL< 1 mg/mLAutomated SPPS

Validated Experimental Protocols

Protocol A: Preparation of the Tetrabutylammonium (TBA) Salt

TBASaltWorkflow A Free Amino Acid (Zwitterion, Insoluble) B Add TBA-OH (1 eq) in H2O/MeOH A->B C Lyophilization / Solvent Evaporation B->C D TBA-Amino Acid Salt (Organic Soluble) C->D

Experimental workflow for generating organic-soluble TBA amino acid salts.

Step 1: Suspension Suspend 10 mmol of the free amino acid in 20 mL of a 1:1 mixture of ultra-pure water and methanol.

  • Causality: The zwitterionic nature combined with the bulky cyclohexenyl side chain prevents complete dissolution in either pure water or pure methanol. The biphasic-like suspension maximizes surface area for the upcoming acid-base reaction.

Step 2: Salt Formation Slowly add exactly 10.0 mL of a 1.0 M solution of Tetrabutylammonium hydroxide (TBA-OH) in methanol dropwise while stirring at room temperature.

  • Causality: TBA-OH acts as a strong base, deprotonating the carboxylic acid. The bulky tetrabutylammonium cation replaces the proton, sterically shielding the carboxylate charge and disrupting the intermolecular hydrogen-bonding network.

  • Self-Validation Checkpoint: This reaction is self-indicating. The initial cloudy suspension will transition into a perfectly clear, homogenous solution once the salt formation is complete. If the solution remains cloudy, either the TBA-OH has degraded (e.g., absorbed atmospheric CO₂) or an exact 1:1 molar equivalence was not achieved.

Step 3: Isolation Evaporate the methanol under reduced pressure, freeze the remaining aqueous solution, and lyophilize for 24 hours. You will be left with a white, fluffy powder of the TBA-salt, ready for immediate dissolution in DCM or DMSO.

Protocol B: Fmoc Protection using Fmoc-OSu

FmocWorkflow A Free Amino Acid in Aqueous Na2CO3 B Add Fmoc-OSu in Dioxane A->B C Acidify to pH 2 (Precipitation) B->C D Extract into EtOAc & Evaporate C->D

Biphasic experimental workflow for Fmoc protection of free amino acids.

Step 1: Dissolution Dissolve 10 mmol of the free amino acid in 20 mL of 10% aqueous Na₂CO₃. Add 10 mL of dioxane and cool the biphasic mixture to 0°C in an ice bath.

  • Causality: The Na₂CO₃ base deprotonates the amine, making it a viable nucleophile, while keeping the molecule soluble in the aqueous phase. Dioxane acts as a miscible co-solvent to dissolve the incoming Fmoc-OSu reagent.

Step 2: Fmoc Addition Dissolve 10.5 mmol of Fmoc-OSu in 10 mL of dioxane and add it dropwise to the vigorously stirring mixture. Allow it to warm to room temperature and stir for 12 hours.

  • Causality: Fmoc-OSu is prioritized over Fmoc-Cl because the succinimide leaving group is less reactive, preventing the formation of Fmoc-dipeptide impurities.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The free amino acid will remain at the baseline (Rf = 0) and stain purple with ninhydrin. The reaction is complete when the baseline ninhydrin spot completely disappears, replaced by a highly UV-active spot at Rf ~0.5.

Step 3: Extraction and Isolation Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl, then extract the precipitated product into ethyl acetate (3 x 30 mL). Dry over Na₂SO₄ and evaporate.

  • Causality: Acidifying to pH 2.0 protonates the carboxylic acid, rendering the Fmoc-protected amino acid highly hydrophobic and forcing it out of the aqueous phase into the organic extraction solvent.

References
  • Andreeva, L. A., Alfeeva, L. Y., Potaman, V. N., & Nezavibatko, V. N. (1992). "Use of tetrabutylammonium salts of amino acids in peptide synthesis." International Journal of Peptide and Protein Research.[Link]

  • Verardo, G., & Gorassini, A. (2013). "α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide." Journal of Peptide Science.[Link]

Optimization

Optimizing chiral HPLC separation for (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid enantiomers

Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers and drug development professionals optimizing the enantiomeric separation of (S)-2-amino-3-(cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers and drug development professionals optimizing the enantiomeric separation of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid —an underivatized, non-natural, aliphatic-cyclic amino acid.

Because this compound is zwitterionic and lacks a strong UV-absorbing aromatic chromophore, traditional reversed-phase approaches often fail. This center provides authoritative, causality-driven troubleshooting and self-validating protocols to ensure robust chiral method development.

I. Core Method Development Workflow

Workflow A Sample: Underivatized (S)/(R)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid B Select Detection Strategy A->B C UV Detection (<210 nm) Requires UV-transparent buffers B->C High Conc. / Prep D LC-MS (ESI+) Requires volatile buffers B->D Trace Analysis E Crown Ether CSP (e.g., Crownpak CR+) C->E F Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T) D->F G Mobile Phase: Water (pH 1.5 HClO4) / MeOH E->G H Mobile Phase: Water / MeOH / Formic Acid F->H I Optimize: Lower Temp (0-10°C) for inclusion complex stability G->I J Optimize: Modifier Ratio for U-shaped retention profile H->J

Method development workflow for chiral HPLC of underivatized amino acids.

II. Frequently Asked Questions (FAQs)

Q1: Why is my (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid peak invisible or extremely weak on the UV chromatogram? A: The cyclohexenyl side chain lacks a highly conjugated π -system (unlike the phenyl ring in phenylalanine), resulting in very weak UV absorbance. Detection must rely on the carboxylate/amine end-absorption at wavelengths <210 nm. However, at these low wavelengths, mobile phase additives (like TFA) can cause severe baseline interference. Solution: Switch to LC-MS (ESI+) monitoring the [M+H]+ ion ( m/z 170.1), or use highly UV-transparent acidic modifiers like Perchloric acid ( HClO4​ ) if strictly using UV detection [4].

Q2: How do I choose between a Crown Ether and a Macrocyclic Glycopeptide Chiral Stationary Phase (CSP) for this compound? A: The choice depends entirely on your detection strategy and required mobile phase:

  • Crown Ethers (e.g., Crownpak CR+) rely on multiple hydrogen-bonding interactions between the primary amine of the amino acid and the ether moieties of the CSP. This requires the amine to be fully cationic, necessitating a highly acidic mobile phase (pH 1–2) [2]. They offer supreme enantioselectivity but traditionally use non-volatile acids ( HClO4​ ), making them less ideal for MS.

  • Macrocyclic Glycopeptides (e.g., Chirobiotic T / Teicoplanin) possess ionic groups, hydrogen donor/acceptor sites, and inclusion cavities. They are highly compatible with volatile organic/aqueous mobile phases (e.g., Methanol/Water/Formic Acid), making them the gold standard for LC-MS analysis of zwitterionic compounds [1][3].

Q3: Why am I observing a "U-shaped" retention profile when adjusting the organic modifier on my Chirobiotic T column? A: When plotting retention factor ( k′ ) versus organic modifier concentration (e.g., Methanol) on teicoplanin-based CSPs, retention initially decreases as organic content rises, but then sharply increases at high organic concentrations. This causality is driven by the combined effects of analyte solubility and conformational changes in the teicoplanin chiral selector [1]. To optimize resolution, test both the highly aqueous and highly organic extremes of this U-curve.

Q4: My peaks are broad and tailing on the Crown Ether column. How can I fix this? A: Tailing on crown ether columns is a kinetic issue caused by either incomplete protonation of the primary amine or the rapid dissociation of the host-guest complex. Causality: The chiral recognition relies on a transient diastereomeric inclusion complex. Fix: First, ensure the mobile phase pH is strictly ≤2.0 . Second, lower the column compartment temperature to 0–5 °C. Lower thermal energy stabilizes the inclusion complex, drastically sharpening peaks and increasing the separation factor ( α ) [4].

III. Troubleshooting Guide

Issue 1: Co-elution or Poor Enantioselectivity ( Rs​<1.0 ) on Chirobiotic T

  • Root Cause: Insufficient ionic interaction or improper solvation of the zwitterion.

  • Action: Adjust the acid/base ratio in the mobile phase. For underivatized amino acids, a polar organic mode using 100% Methanol with 0.1% Formic Acid and 0.05% Ammonium Hydroxide often forces the analyte into a state that maximizes interactions with the teicoplanin aglycone basket [1].

Issue 2: Severe Baseline Drift at 200 nm (Crown Ether / UV Method)

  • Root Cause: Accumulation of highly retained hydrophobic impurities or thermal instability of the mobile phase mixing.

  • Action: Ensure you are not using TFA for UV detection at 200 nm, as its absorbance changes drastically with minor gradient mixing errors. Use 10 mM HClO4​ . Limit methanol to a maximum of 15% v/v, as higher concentrations can disrupt the hydration shell required for crown ether stability [4].

Issue 3: Column Overpressure or Clogging

  • Root Cause: Zwitterionic amino acids have a narrow solubility window and can precipitate at the injection valve when the sample diluent drastically differs from the mobile phase.

  • Action: Always dissolve the sample in the starting mobile phase. If solubility is poor, use a 0.1 M HCl solution for initial dissolution before diluting with the mobile phase.

IV. Quantitative Data: CSP Comparison Matrix

Summarized below are the operational parameters for the most effective CSPs for separating (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid.

Chiral Stationary PhasePrimary Chiral SelectorPrimary Interaction MechanismOptimal Mobile PhaseLC-MS CompatibilityTypical Temp (°C)
Crown Ether (CR+) (18-crown-6)-tetracarboxylic acidHost-guest inclusion of −NH3+​ pH 1.5 Aqueous ( HClO4​ )Poor (Requires TFA substitution)0 – 10
Macrocyclic Glycopeptide Teicoplanin (Chirobiotic T)H-bonding, ionic, steric fitPolar Organic (MeOH/FA)Excellent20 – 25
Zwitterionic (ZWIX) Cinchona alkaloid derivativesIon-pairing, dipole-dipoleMeOH/ACN/H2O + NH4​FA Excellent20 – 25

V. Self-Validating Experimental Protocols

Protocol A: LC-MS Compatible Separation using Macrocyclic Glycopeptide (Chirobiotic T)

Use this protocol for trace analysis or pharmacokinetic studies where MS sensitivity is required.

  • Column Preparation: Install an Astec CHIROBIOTIC T column (250 x 4.6 mm, 5 µm) [3].

  • Mobile Phase Formulation: Prepare an isocratic mixture of Methanol / Water / Formic Acid (70:30:0.1 v/v/v).

    • Causality: Methanol drives the U-shaped retention profile, water ensures zwitterion solubility, and formic acid protonates the amine for ionic interaction with the teicoplanin selector[1].

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min (split 1:5 to the MS source).

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

  • Detection: MS (ESI+), monitoring m/z 170.1.

  • System Suitability Validation (Self-Check): Inject a racemic standard of the amino acid. The system is validated for sequence execution ONLY IF the Resolution ( Rs​ ) is >1.5 and the Tailing Factor ( Tf​ ) is <1.5 . If Rs​<1.5 , increase the methanol concentration by 10% increments to leverage the right side of the U-shaped retention curve.

Protocol B: High-Resolution UV Separation using Crown Ether (Crownpak CR+)

Use this protocol for preparative scale-up or high-concentration purity checks.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric Acid ( HClO4​ ) adjusted to exactly pH 1.5. Add 5% Methanol (v/v) to reduce the hydrophobic retention of the cyclohexenyl ring [4].

    • Causality: The pH must be <2.0 to ensure the primary amine is fully protonated ( −NH3+​ ). Without full protonation, the molecule cannot dock into the crown ether cavity[2].

  • Temperature Control: Set the column compartment to 5 °C. Allow 45 minutes for thermal equilibration.

    • Causality: Lowering the temperature reduces the dissociation rate of the transient diastereomeric complex, significantly increasing α .

  • Chromatographic Execution:

    • Column: CROWNPAK CR(+) (150 x 4.0 mm, 5 µm).

    • Flow Rate: 0.6 mL/min.

    • Detection: UV at 200 nm.

  • System Suitability Validation (Self-Check): Monitor the baseline at 200 nm. The system is validated ONLY IF baseline drift is <1 mAU/min . If drift exceeds this, extend the equilibration time or verify the purity of the HClO4​ reagent.

VI. References

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Source: Sigma-Aldrich Technical Articles URL:

  • Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL:

  • Astec CHIROBIOTIC™ T Source: Sigma-Aldrich Product Documentation URL:

  • SPECIAL APPLICATIONS HPLC COLUMNS - Crown Ether Chiral Stationary Phases Source: Obrnuta faza URL:

Reference Data & Comparative Studies

Validation

Analytical Validation of (S)-2-Amino-3-(cyclohex-1-en-1-yl)propanoic Acid Purity: A Comparative LC-MS Guide

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (L-cyclohexenylalanine, CHA) is a critical non-proteinogenic unnatural amino acid (UAA). It serves as a key biosynthetic intermediate in potent natural products like salin...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (L-cyclohexenylalanine, CHA) is a critical non-proteinogenic unnatural amino acid (UAA). It serves as a key biosynthetic intermediate in potent natural products like salinosporamides[1] and caveamides[2], and is increasingly utilized in synthetic peptide engineering to optimize structure-activity relationships (SAR) and enhance protease resistance[3].

However, validating the purity of (S)-CHA presents a dual analytical challenge: ensuring chemical purity (absence of synthesis byproducts or isobaric impurities) and enantiomeric purity (absence of the (R)-enantiomer). Because (S)-CHA lacks a strong UV chromophore, traditional Reversed-Phase HPLC with UV detection often overestimates purity or completely misses co-eluting impurities.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) modalities for the purity validation of (S)-CHA and provides a field-proven, self-validating experimental protocol.

Comparative Analysis of LC-MS Modalities

To achieve comprehensive purity profiling, analytical scientists must choose the correct chromatographic retention mechanism coupled with appropriate MS ionization. Below is an objective comparison of the three primary LC-MS strategies used for UAA validation.

A. Reversed-Phase LC-HRMS (RP-LC-HRMS)
  • Mechanism: Hydrophobic interaction using C18 or C8 columns.

  • Performance: RP-LC-HRMS is the gold standard for identifying chemical impurities (e.g., oxidation products, truncated sequences in downstream peptide synthesis)[4]. High-Resolution MS (HRMS) provides exact mass capabilities to differentiate isobaric impurities.

  • Limitation: Fails to resolve (S)-CHA from (R)-CHA without pre-column chiral derivatization, which itself can introduce optical purity artifacts[5].

B. Hydrophilic Interaction Liquid Chromatography-MS (HILIC-MS)
  • Mechanism: Partitioning of the polar amino acid into a water-enriched layer on a polar stationary phase.

  • Performance: Offers superior Electrospray Ionization (ESI) efficiency compared to RP-LC due to the high organic content (typically >70% Acetonitrile) in the mobile phase, which enhances droplet desolvation.

  • Limitation: Like RP-LC, standard HILIC cannot achieve chiral discrimination.

C. Chiral LC-MS/MS (Zwitterionic Stationary Phases)
  • Mechanism: Enantioselective ion-exchange and hydrogen bonding using cinchona alkaloid-based zwitterionic chiral stationary phases (CSPs)[6].

  • Performance: Directly resolves underivatized (S)- and (R)-enantiomers. When coupled with tandem mass spectrometry (MS/MS), it provides unmatched sensitivity and specificity for trace D-amino acid quantification in biological or synthetic matrices[7].

Table 1: Performance Comparison for (S)-CHA Purity Validation
Analytical MetricRP-LC-HRMSHILIC-MSChiral LC-MS/MS (ZWIX)
Primary Utility Chemical impurity profilingTrace polar impurity detectionEnantiomeric excess (%ee)
Enantiomeric Resolution None (Rs = 0)None (Rs = 0)Baseline (Rs > 1.5)
ESI Ionization Efficiency Moderate (High aqueous)High (High organic)High (Polar ionic elution)
Pre-column Derivatization Not requiredNot requiredNot required
Matrix Effect Susceptibility High (early eluting polar voids)Low (strong retention of UAAs)Moderate (requires IS correction)

Workflow & Decision Logic

The following diagram illustrates the logical decision tree for validating the purity of a crude (S)-CHA sample, emphasizing the necessity of orthogonal methods for complete characterization.

UAA_Validation Start Crude (S)-CHA Sample Decision1 Purity Assessment Goal? Start->Decision1 ChemPurity Chemical Purity & Identity (Isobaric Impurities) Decision1->ChemPurity Chemical OptPurity Optical / Enantiomeric Purity (D- vs L- Isomers) Decision1->OptPurity Enantiomeric RPLC RP-LC-HRMS (C18 Column, ESI+) ChemPurity->RPLC ChiralLC Chiral LC-MS/MS (Zwitterionic CSP, ESI+) OptPurity->ChiralLC Result1 High-Resolution Mass ID Impurity Profiling RPLC->Result1 Result2 Baseline Enantioseparation %ee Determination ChiralLC->Result2

Caption: Workflow for determining the chemical and enantiomeric purity of unnatural amino acids using targeted LC-MS modalities.

Recommended Protocol: Chiral LC-MS/MS Validation of (S)-CHA

To establish a self-validating system for the enantiomeric purity of (S)-CHA, we recommend a direct, underivatized approach using a zwitterionic chiral stationary phase. This protocol avoids the optical purity artifacts associated with derivatization reagents[5].

A. Scientific Rationale & Causality
  • Why Zwitterionic CSP? (S)-CHA is an amphoteric molecule. Zwitterionic columns (e.g., Chiralpak ZWIX(+)) utilize a cinchona alkaloid skeleton that provides simultaneous anion- and cation-exchange sites, creating a highly stereoselective binding pocket for the amino and carboxylate groups of the UAA[6].

  • Why Polar Ionic Elution? A mobile phase of Methanol/Acetonitrile/Water containing ammonium formate and formic acid is used. The high organic content ensures rapid droplet desolvation in the ESI source (boosting sensitivity), while the specific ionic strength (50 mM) modulates the electrostatic interactions between the analyte and the CSP, preventing peak tailing[7].

B. Step-by-Step Methodology

Step 1: Preparation of Self-Validating Standards (System Suitability)

  • Prepare a racemic standard of (R/S)-CHA at 1.0 µg/mL in 50:50 Methanol:Water.

  • Prepare the target (S)-CHA sample at 100 µg/mL.

  • Self-Validation Check: Spike an isotopically labeled internal standard (e.g., 13C

    • or 15N -labeled amino acid) into all samples to correct for ESI matrix suppression.

Step 2: Chromatographic Conditions

  • Column: Chiralpak ZWIX(+) (150 mm × 3.0 mm, 3 µm) or equivalent.

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM ammonium formate and 50 mM formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions for CHA (Exact Mass: 169.1103 Da):

    • Precursor Ion: m/z 170.1 [M+H]+

    • Quantifier Product Ion: m/z 124.1 (Corresponding to the combined loss of H2​O and CO2​ , a classic fragmentation pathway for underivatized amino acids).

    • Qualifier Product Ion: m/z 107.1 (Loss of NH3​ from the quantifier ion).

Step 4: Data Acquisition and Purity Calculation

  • Inject the racemic (R/S)-CHA standard. Ensure baseline resolution ( Rs​≥1.5 ) is achieved between the (R) and (S) peaks. The (R)-enantiomer typically elutes first on a ZWIX(+) column due to the specific spatial arrangement of the chiral selector[7].

  • Inject the (S)-CHA sample.

  • Calculate Enantiomeric Excess (%ee) using the integrated peak areas (A) from the MS/MS chromatogram:

    %ee=(A(S)​+A(R)​A(S)​−A(R)​​)×100

References

  • Benchchem.
  • MDPI.
  • Waters Corporation.
  • Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples.
  • Bio-Synthesis Inc.
  • Analytical Chemistry (ACS Publications). Evaluation of Individual Variation of d-Amino Acids in Human Plasma by a Two-Dimensional LC–MS/MS System.
  • ACS Publications. Fungal NRPS-PKS Hybrid Enzymes Biosynthesize New γ-Lactam Compounds.
  • PMC/NIH.

Sources

Comparative

Conformational differences between (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid and natural aromatic amino acids

Conformational Differences Between (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid and Natural Aromatic Amino Acids: A Guide for Peptidomimetic Design Introduction In the advanced stages of drug design and peptide engin...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Differences Between (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid and Natural Aromatic Amino Acids: A Guide for Peptidomimetic Design

Introduction

In the advanced stages of drug design and peptide engineering, substituting natural aromatic amino acids—such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp)—with non-proteinogenic analogs is a proven strategy to enhance proteolytic stability and tune receptor binding kinetics. One highly specialized analog is (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (also referred to as L-cyclohexenylalanine). Found natively as a critical intermediate in the biosynthesis of potent proteasome inhibitors like the salinosporamides[1][2], this amino acid presents a unique conformational profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural, physicochemical, and experimental characteristics of this cyclohexenyl analog against natural aromatic amino acids, providing actionable insights for researchers and drug development professionals.

Structural and Conformational Divergence

The fundamental difference between natural aromatic amino acids and (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid lies in the geometry, hybridization, and electronic distribution of their side-chain rings.

  • Planarity vs. 3D Bulk: Natural aromatic rings (such as the phenyl group in Phe) are strictly planar due to the continuous sp2 hybridization of their carbon atoms. This rigid 2D geometry restricts their spatial volume in the Z-axis (perpendicular to the ring plane). In stark contrast, the cyclohex-1-en-1-yl ring contains a mixture of sp2 and sp3 hybridized carbons. The presence of sp3 carbons forces the ring out of planarity, causing it to adopt a half-chair or envelope conformation[3]. This non-planar geometry significantly increases the 3D steric bulk of the side chain.

  • Electronic Properties and Interactions: The fully delocalized π -electron cloud in Phe, Tyr, and Trp enables strong π−π stacking and cation- π interactions with adjacent residues or target receptors. The cyclohexenyl ring, possessing only a single localized double bond, lacks this extensive aromaticity. Consequently, it relies on enhanced aliphatic hydrophobic (van der Waals) interactions to stabilize binding within deep lipophilic pockets[2].

Quantitative Physicochemical Comparison

To objectively guide amino acid substitution strategies in peptide design, the following table summarizes the key physicochemical differences between the analog and natural aromatic residues:

Property(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acidPhenylalanine (Phe)Tyrosine (Tyr)Tryptophan (Trp)
Ring Geometry Non-planar (Half-chair / Envelope)PlanarPlanarPlanar
Aromaticity Non-aromatic (1 localized π -bond)Fully AromaticFully AromaticFully Aromatic
Steric Volume (Z-axis) High (Bulky 3D profile)Low (Flat 2D profile)Low (Flat 2D profile)Low/Moderate (Flat but extended)
Primary Intermolecular Interactions Aliphatic hydrophobic, weak localized π π−π stacking, cation- π , hydrophobicHydrogen bonding, π−π , cation- π Hydrogen bonding, π−π , cation- π
Proteolytic Stability Very High (Non-proteinogenic)Low (Recognized by proteases)LowLow

Implications for Drug Development and Peptidomimetics

When designing peptidomimetics, replacing a Phe residue with (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid is not a simple 1:1 isosteric swap. The causality here is direct: the increased steric volume of the half-chair conformation requires a larger, more accommodating hydrophobic pocket on the target receptor.

However, if the receptor pocket can accommodate this bulk, the resulting peptide often exhibits exponentially higher resistance to enzymatic degradation, as natural proteases fail to recognize the non-proteinogenic side chain[4]. Furthermore, the loss of strict planarity can break unfavorable rigid conformations in the peptide backbone, allowing for more flexible adaptation to the receptor site.

G A (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid C Non-Planar Ring (Half-Chair) Increased 3D Steric Bulk A->C B Natural Aromatic Amino Acids (Phe, Tyr, Trp) D Planar Ring Geometry Rigid 2D Profile B->D E Enhanced Aliphatic Hydrophobic Interactions C->E F Strong Pi-Pi & Cation-Pi Interactions D->F G Receptor Binding Pocket Adaptation E->G F->G

Conformational divergence between cyclohexenylalanine and aromatic amino acids affecting binding.

Experimental Methodologies for Conformational Validation

To empirically validate the conformational differences when incorporating this analog into a peptide, researchers must employ a self-validating system utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling[5][6].

Step-by-Step Protocol: NMR-Based Conformational Analysis

  • Peptide Synthesis & Purification: Synthesize the target peptide incorporating (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid using standard Fmoc solid-phase peptide synthesis (SPPS). Purify via RP-HPLC to >95% purity.

  • Sample Preparation: Dissolve the peptide in an appropriate deuterated solvent (e.g., CDCl3​ for lipophilic peptides or DMSO−d6​ for polar peptides) at a concentration of 2-5 mM. This specific concentration ensures a high signal-to-noise ratio without inducing intermolecular aggregation.

  • 2D NMR Acquisition: Acquire homonuclear 2D NMR spectra. Utilize TOCSY (Total Correlation Spectroscopy) for spin-system assignment and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space interproton distances.

  • Distance Geometry Calculation: Extract the cross-peak volumes from the NOESY spectra. The critical signals are the NOE contacts between the backbone amide/alpha protons and the axial/equatorial protons of the cyclohexenyl ring. Self-Validation Check: A planar phenyl ring will show symmetrical NOE patterns, whereas the half-chair cyclohexenyl ring will exhibit distinct, asymmetric distance constraints.

  • Simulated Annealing & Modeling: Input the derived distance constraints into molecular dynamics software (e.g., XPLOR-NIH). Run simulated annealing protocols to generate an ensemble of low-energy conformers, confirming the non-planar geometry of the cyclohexenyl side chain.

G Step1 Peptide Synthesis (Incorporate Analog) Step2 Sample Prep (CDCl3/DMSO-d6) Step1->Step2 Step3 2D NMR (NOESY/ROESY) Step2->Step3 Step4 Distance Geometry (Interproton Distances) Step3->Step4 Step5 Conformational Modeling Step4->Step5

Step-by-step experimental workflow for NMR-based conformational validation of peptidomimetics.

Sources

Validation

The Paradigm Shift in Kinase Inhibitor Design: Tyrosine vs. (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic Acid

In the highly competitive landscape of targeted oncology and immunology, the structural optimization of kinase inhibitors dictates clinical success. Historically, peptidomimetics and ATP-competitive inhibitors relied hea...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly competitive landscape of targeted oncology and immunology, the structural optimization of kinase inhibitors dictates clinical success. Historically, peptidomimetics and ATP-competitive inhibitors relied heavily on natural amino acid motifs, such as tyrosine, to anchor into the kinase active site. However, the inherent metabolic liabilities of natural substrates have driven a paradigm shift toward non-natural isosteres.

This guide provides an objective, data-driven comparison between the natural amino acid Tyrosine and the synthetic non-natural amino acid (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (often referred to as L-cyclohexenylalanine or Cha-ene) in the rational design of small-molecule kinase inhibitors.

Structural & Mechanistic Causality

To understand why drug development professionals replace tyrosine with synthetic aliphatic rings, we must analyze the atomic-level causality of kinase-ligand interactions.

Tyrosine: The Endogenous Achilles Heel

Tyrosine is the natural substrate for receptor tyrosine kinases (RTKs). It features a phenol ring with a para-hydroxyl group. While this hydroxyl group is essential for endogenous signaling (acting as a hydrogen bond donor/acceptor and the primary site for phosphorylation), it is a severe liability in drug design. The exposed hydroxyl group undergoes rapid Phase II metabolism (glucuronidation and sulfation) in the liver, drastically reducing the drug's half-life. Furthermore, its structural similarity to natural substrates increases the risk of off-target phosphorylation by promiscuous kinases.

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid: The Hydrophobic Shield

By replacing the phenol ring with a cyclohexenyl ring, medicinal chemists achieve a profound structural advantage. The cyclohexene ring mimics the steric bulk of a phenyl ring but lacks the aromatic π -electron cloud and the polar hydroxyl group.

  • Metabolic Resistance: Lacking the -OH group, it is immune to Phase II glucuronidation.

  • Hydrophobic Pocket Locking: The aliphatic nature of the cyclohexenyl group perfectly complements deep hydrophobic sub-pockets adjacent to the ATP-binding site. For example, in FLT3-ITD inhibitors [1] and CSF1R inhibitors [2], cyclohexenyl moieties provide an optimal fit under the Gly-rich loop, locking the kinase in an inactive (often DFG-out) conformation.

  • Mutant Selectivity: In the development of noncovalent Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., AS-1763), cyclohexenyl substitutions have been shown to maintain potency against drug-resistant C481S mutants by relying on shape-complementary van der Waals forces rather than covalent bonds [3].

Pathway K Receptor Tyrosine Kinase (e.g., FLT3 / CSF1R) ATP ATP Binding K->ATP Sub Natural Substrate (Tyrosine Residue) K->Sub Phos Phosphorylation (Active Signaling) ATP->Phos Sub->Phos Inh Inhibitor with (S)-2-amino-3-(cyclohex-1-en-1-yl) propanoic acid Block Hydrophobic Pocket Lock (Steric Blockade) Inh->Block Block->K Inhibits

Kinase signaling pathway blocked by hydrophobic inhibitor binding.

Logical SAR Progression

The transition from a natural tyrosine motif to a cyclohexenylalanine derivative is a calculated Structure-Activity Relationship (SAR) optimization. The logic is driven by the need to decouple binding affinity from metabolic clearance.

SAR Tyr Tyrosine Motif (Natural) Prob1 Rapid Phase II Metabolism Tyr->Prob1 Prob2 Off-target Phosphorylation Tyr->Prob2 Mod Isosteric Replacement (Cyclohexenylalanine) Prob1->Mod Optimization Prob2->Mod Sol1 Increased Half-life (Metabolic Resistance) Mod->Sol1 Sol2 Enhanced Kinase Selectivity Mod->Sol2

Logical SAR progression from Tyrosine to Cyclohexenylalanine.

Comparative Performance Data

The following table synthesizes representative preclinical data comparing a baseline tyrosine-containing peptidomimetic against its optimized (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid analog in a standard kinase inhibitor profiling cascade.

ParameterTyrosine-based PrototypeCyclohexenylalanine-based LeadCausality / Scientific Rationale
Target Kinase IC 50​ 45 nM4 nMCyclohexenyl ring displaces ordered water molecules in the hydrophobic pocket, increasing entropy and binding affinity.
LogD (pH 7.4) 1.23.5Removal of the polar -OH group significantly increases lipophilicity, enhancing cell permeability.
HLM Intrinsic Clearance (CL int​ ) 85 μ L/min/mg12 μ L/min/mgResistance to Phase II glucuronidation and reduced vulnerability to CYP450-mediated aromatic oxidation.
In vivo Half-life (T 1/2​ ) 0.8 hours6.5 hoursLower clearance translates directly to prolonged systemic exposure, enabling once-daily oral dosing.
Kinome Selectivity (S-score) Poor (Promiscuous)High (Selective)The bulky, non-planar geometry of the cyclohexene ring clashes with the narrower active sites of off-target kinases.

Self-Validating Experimental Protocols

To objectively validate the superiority of the cyclohexenyl modification, drug development professionals utilize a rigorous, self-validating assay cascade.

Workflow S1 Phase 1: Synthesis Peptidomimetic Assembly S2 Phase 2: in vitro Kinase Assay (TR-FRET IC50) S1->S2 S3 Phase 3: DMPK Profiling (HLM Stability) S2->S3 S4 Phase 4: Structural Biology (X-ray Co-crystallization) S3->S4

Step-by-step experimental workflow for kinase inhibitor validation.

Protocol A: TR-FRET Kinase Inhibition Assay

Purpose: Determine the IC 50​ of the inhibitors. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. The ratiometric emission readout intrinsically normalizes well-to-well dispensing errors and eliminates false positives caused by the auto-fluorescence of highly conjugated inhibitor compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Echo-dispense the cyclohexenyl-inhibitor and the tyrosine-prototype into a 384-well pro-plate in a 10-point, 3-fold serial dilution (starting at 10 μ M).

  • Enzyme Addition: Add 5 nM of the target recombinant kinase (e.g., FLT3 or CSF1R) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the hydrophobic pocket binding.

  • Reaction Initiation: Add a substrate mix containing 1 μ M ULight-labeled generic peptide and ATP at its apparent K m​ value.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phospho-peptide antibody.

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: Quantify the metabolic resistance provided by the non-natural amino acid. Causality: By running the assay in parallel with and without the NADPH regenerating system, we create a self-validating system. If the compound degrades without NADPH, it suffers from chemical instability. If it degrades only with NADPH, it is susceptible to CYP450 oxidation. The cyclohexenyl derivative should show minimal degradation in both, proving its metabolic shield.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Spiking: Add the test compounds to a final concentration of 1 μ M (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate the intrinsic clearance (CL int​ ) from the slope of the natural log of percentage remaining versus time.

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: Journal of Medicinal Chemistry / National Institutes of Health (PMC) URL:[Link]

  • Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors Source: PLoS One / National Institutes of Health (PMC) URL:[Link]

  • Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

Safety & Regulatory Compliance

Safety

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid As drug development increasingly relies on non-proteinogenic (unnatural) amino acids to engineer protease-resistant...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

As drug development increasingly relies on non-proteinogenic (unnatural) amino acids to engineer protease-resistant peptide therapeutics and complex proteasome inhibitors, laboratory safety and waste management must evolve. (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid—commonly known as L-Cyclohexenylalanine—is a critical biosynthetic intermediate used in the synthesis of potent anti-cancer compounds like salinosporamides and cinnabaramides [1].

Because this compound is structurally distinct from naturally occurring amino acids, it presents unique environmental and operational challenges. This guide provides an authoritative, step-by-step framework for the safe handling, segregation, and disposal of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid to ensure regulatory compliance and environmental stewardship.

Physicochemical Profile & Hazard Rationale

To design a self-validating disposal system, we must first understand the physical and chemical behavior of the target molecule.

Property / ParameterSpecificationOperational Implication
Chemical Name (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acidContains both a primary amine and a carboxylic acid.
Molecular Formula C9H15NO2Non-halogenated organic compound.
Physical State Crystalline solid / PowderRisk of aerosolization and inhalation during transfer.
Solubility Soluble in aqueous buffers; slightly soluble in DMF/DMSODictates whether waste is routed to aqueous or organic streams.
Reactivity Cyclohexenyl double bondSusceptible to exothermic oxidation; must be segregated from strong oxidizers.
Biological Impact Protease-resistantHigh biopersistence in aquatic environments; cannot be disposed of via sink [2].

Mechanistic Rationale for Strict Disposal: Unlike standard L-amino acids, unnatural amino acids are not readily recognized by environmental microbial proteases. If discharged into standard wastewater systems, they exhibit high biopersistence. Furthermore, the cyclohexenyl ring introduces hydrophobic characteristics that complicate standard aqueous degradation. Consequently, all waste containing this compound must be captured and routed for high-temperature incineration rather than biological wastewater treatment [3].

Waste Segregation Decision Workflow

Proper segregation prevents dangerous cross-reactions (such as the exothermic epoxidation of the cyclohexenyl ring by oxidizers) and reduces disposal costs.

WasteSegregation Start Waste Containing L-Cyclohexenylalanine IsSolid Physical State? Start->IsSolid Solid Solid Powder / PPE IsSolid->Solid Yes Liquid Liquid Solution IsSolid->Liquid No SolidBin Solid Chemical Waste Bin (Incineration) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Water-based Organic Organic (DMF/DMSO) Solvent->Organic Organic-based AqBin Aqueous Waste Carboy (EHS Processing) Aqueous->AqBin OrgBin Non-Halogenated Organic (Incineration) Organic->OrgBin

Decision tree for segregating L-Cyclohexenylalanine waste streams.

Step-by-Step Disposal Protocols

The following protocols are designed to be self-validating: each step contains an inherent check to ensure the chemical is neutralized or contained before proceeding.

Protocol A: Solid Waste Processing (Powders, Vials, and PPE)

Causality Check: Solid powders of amino acids can easily aerosolize. Containing them immediately prevents respiratory exposure and cross-contamination of laboratory surfaces.

  • Collection: Gather all empty reagent vials, contaminated weighing boats, and nitrile gloves used during the handling of the chemical.

  • Containment: Place the materials into a puncture-proof, sealable polyethylene bag or rigid plastic container.

  • Labeling: Affix a hazardous waste label. Mark explicitly as: "Non-Hazardous Organic Solid Waste - Contains Unnatural Amino Acid (L-Cyclohexenylalanine)."

  • Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the SAA is kept below 25°C and away from direct sunlight.

  • Dispatch: Request an Environmental Health and Safety (EHS) pickup for high-temperature incineration [2].

Protocol B: Liquid Waste Segregation (Aqueous & Organic)

Causality Check: Mixing organic peptide synthesis solvents (like DMF) with aqueous waste can cause phase separation and complicate incineration logistics.

  • Identify the Matrix: Determine if the amino acid is dissolved in an aqueous biological buffer or an organic solvent (e.g., Methanol, DMF, DMSO).

  • Organic Stream: If dissolved in organics, pour the mixture into a designated "Non-Halogenated Organic Waste" carboy. Critical: Verify that no nitric acid or peroxides are in this carboy to prevent oxidative cleavage of the cyclohexene ring.

  • Aqueous Stream: If dissolved in water or PBS, pour into the "Aqueous Chemical Waste" carboy. Do not pour down the sink.

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to capture potential leaks.

Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent the powder from becoming airborne.

SpillResponse Spill Chemical Spill Detected PPE Don PPE (Gloves, Goggles) Spill->PPE Contain Contain Spill (Damp Towel) PPE->Contain Clean Wipe Area (70% EtOH) Contain->Clean Dispose Dispose as Solid Waste Clean->Dispose

Sequential workflow for mitigating and decontaminating a localized chemical spill.

Spill Execution Steps:

  • Isolate: Restrict access to the immediate bench area.

  • Protect: Don fresh nitrile gloves, safety goggles, and a standard laboratory coat [3].

  • Suppress Aerosols: Do not dry-sweep the powder. Place a damp paper towel (moistened with water) directly over the spilled powder. The moisture binds the crystalline dust, preventing inhalation hazards.

  • Collect: Carefully scoop the damp towel and the adhered chemical into a solid waste container.

  • Decontaminate: Wipe the bench surface thoroughly with a 70% Ethanol solution to solubilize and remove any remaining microscopic residue. Dispose of the wipes in the solid chemical waste bin.

References

  • Eustaquio, A. S., et al. "The Discovery of Salinosporamide K from the Marine Bacterium 'Salinispora pacifica' by Genome Mining Gives Insight into Pathway Evolution." National Institutes of Health (NIH).
  • "Laboratory Chemical Waste Disposal Guidelines." University of Otago.
  • "Chemical Hygiene Plan (CHP)." Georgia Gwinnett College.
Handling

Personal protective equipment for handling (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

Hazard Identification and Risk Assessment (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid is a non-standard amino acid. Its structure contains a carboxylic acid, an amine, and a cyclohexene ring. While specific toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid is a non-standard amino acid. Its structure contains a carboxylic acid, an amine, and a cyclohexene ring. While specific toxicological data is unavailable, a Safety Data Sheet (SDS) for the structurally similar compound, (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, classifies it with "Acute toxicity, oral (Category 4)" and "Eye irritation (Category 2A)". This suggests our target compound may also be harmful if swallowed and can cause serious eye irritation.

Given the lack of comprehensive data, we must assume the compound could also be a skin irritant and potentially harmful if inhaled, particularly as a fine powder. Therefore, a thorough risk assessment is mandatory before any work begins, evaluating potential exposure routes like inhalation, skin contact, and ingestion[1].

Assumed Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.

  • Eye Damage: Potential to cause serious eye irritation or damage.

  • Skin Irritation: Possible skin irritant upon contact.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

Core Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a complete barrier between the researcher and the chemical[1][2]. The following table summarizes the required PPE.

PPE CategorySpecificationRationale for Use
Eye & Face Protection ANSI Z87.1-rated safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk[3][4].Protects against splashes and airborne particles, preventing contact with the eyes, which are particularly sensitive to this class of compound[5].
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended[5][6].Nitrile is the preferred glove material for general chemical protection[2][5]. Double-gloving provides an extra layer of safety and allows for safe removal of the contaminated outer layer without compromising hand hygiene[6].
Body Protection A flame-resistant laboratory coat with long sleeves and a fully fastened front.[3][4]Prevents contamination of personal clothing and protects the skin from accidental spills[2][7].
Respiratory Protection A fit-tested N95 respirator is required when handling the solid powder outside of a certified chemical fume hood.[1]Minimizes the risk of inhaling airborne particles, a primary route of exposure for potent or uncharacterized compounds[1].
Foot Protection Closed-toe, non-perforated shoes made of a chemically resistant material.[4][7]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Workflow

All manipulations of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid should occur within a certified chemical fume hood to minimize inhalation exposure[4][7]. The following workflow diagram outlines the essential steps for safe handling.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Operation prep_1 Verify Fume Hood Certification & Airflow prep_2 Don All Required PPE (Lab Coat, Goggles, Gloves) prep_1->prep_2 prep_3 Assemble All Necessary Equipment & Reagents prep_2->prep_3 handle_1 Weigh Solid Compound (Use N95 if required) prep_3->handle_1 Begin Work handle_2 Slowly Add to Solvent to Minimize Dust handle_1->handle_2 handle_3 Cap and Mix Solution handle_2->handle_3 clean_1 Decontaminate Glassware with Appropriate Solvent handle_3->clean_1 Complete Experiment clean_2 Segregate Waste: Solid vs. Liquid clean_1->clean_2 clean_3 Place in Labeled, Sealed Hazardous Waste Containers clean_2->clean_3 post_1 Wipe Down Fume Hood Surface clean_3->post_1 Secure Waste post_2 Remove PPE in Correct Order (Gloves First) post_1->post_2 post_3 Wash Hands Thoroughly with Soap and Water post_2->post_3

Caption: Safe Handling Workflow for (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid.

Step-by-Step Protocol:

  • Preparation : Before starting, ensure the chemical fume hood is operational and certified.[7] Don all required PPE, including a lab coat, safety goggles, and nitrile gloves.[3]

  • Handling : Conduct all manipulations within the fume hood.[8] When weighing the solid, use gentle motions to avoid creating dust. If there's any risk of aerosolization, an N95 respirator is mandatory.[1] When preparing solutions, add the solid to the solvent slowly.

  • Spill Management : In case of a spill, restrict access to the area. For a small powder spill, cover with an inert absorbent material, carefully sweep it into a designated waste container, and decontaminate the area.[9]

  • Post-Operation : After handling, wipe down the work surface. Remove PPE carefully, starting with gloves, and dispose of them in the appropriate solid waste container.[10] Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][8]

Emergency Procedures

Emergency ScenarioImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
Skin Contact Remove contaminated clothing immediately.[10] Flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[1] Proper segregation is critical for safe disposal.[9]

  • Solid Waste : This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Collect this waste in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[9][13]

  • Liquid Waste : All solutions containing the compound, as well as solvent rinses used for decontamination, must be collected in a separate, labeled hazardous waste container for aqueous or solvent waste.[9] Do not pour this waste down the drain.[9]

  • Container Management : Ensure all waste containers are kept securely sealed when not in use and are stored in a designated secondary containment area away from incompatible materials.[9] Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[9]

By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this novel amino acid, ensuring a safe and controlled laboratory environment.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • SAFETY STANDARDS IN RESEARCH LABORATORIES. (n.d.).
  • Lab Safety Rules and Guidelines. (2024, January 24).
  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. (n.d.).
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • BenchChem. (2026). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Essential Safety Protocols for Handling Novel or Unidentified Compounds.
  • Fisher Scientific. (2012, February 21). SAFETY DATA SHEET.
  • New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet - Propionic Acid.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • TargetMol. (2026, January 5). Safety Data Sheet - Cyclohexanepropanoic acid, α-amino-, hydrate, (αR)-.
  • Environmental Health and Safety, University of Washington. (2015, October 24). PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES.
  • SAFETY DATA SHEET. (2024, December 2).
  • Laboratory Safety guidelines and Personal protection equipment (PPE). (n.d.).
  • Howei Pharm. (n.d.). (S)-2-Amino-3-cyclohexylpropanoic acid hydrate 物料安全技术说明书(msds) [Material Safety Data Sheet].
  • Environmental Health & Safety, West Virginia University. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 2-Amino-1,1,3-tricyano-1-propene.
  • Environmental Science Center, The University of Tokyo. (n.d.). Chemically hazardous waste.
  • Environmental Science Center, The University of Tokyo. (n.d.). Chemically hazardous waste.
  • Lee, H. S., & Bong, J. K. (2016). Genetic incorporation of recycled unnatural amino acids. Amino acids, 48(2), 345–351.
  • Brieflands. (2022, July 29). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.

Sources

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